Product packaging for Zhebeirine(Cat. No.:CAS No. 143120-47-2)

Zhebeirine

Cat. No.: B2781933
CAS No.: 143120-47-2
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-PAYGNFRXSA-N
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Description

Zhebeirine has been reported in Fritillaria puqiensis, Fritillaria monantha, and Fritillaria unibracteata with data available.

Properties

IUPAC Name

(1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJDDYEYGDWCZ-PAYGNFRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318154
Record name Puqiedinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143120-47-2
Record name Puqiedinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143120-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puqiedinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Botanical Quest for Zhebeirine: An In-depth Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction of promising therapeutic compounds is a critical first step. This technical guide provides a comprehensive overview of Zhebeirine, an isosteroidal alkaloid with significant therapeutic potential, focusing on its primary natural sources, detailed methodologies for its isolation and identification, and an exploration of its biological activity through key signaling pathways.

Primary Natural Sources of this compound

This compound is predominantly found in the bulbs of various species of the Fritillaria genus, a group of flowering plants in the lily family (Liliaceae). These plants have been used for centuries in traditional Chinese medicine for their antitussive, expectorant, and anti-inflammatory properties. The primary species identified as natural sources of this compound include:

  • Fritillaria thunbergii Miq. (Zhe Bei Mu) : This is one of the most well-known sources of this compound and is officially listed in the Chinese Pharmacopoeia.[1][2][3]

  • Fritillaria cirrhosa D. Don (Chuan Bei Mu) : Another significant source, this species is also highly valued in traditional medicine and contains a variety of isosteroidal alkaloids, including this compound.[1][4][5][6]

  • Fritillaria ussuriensis Maxim. (Ping Bei Mu) : Native to northeastern China, Korea, and Russia, this species is also a known source of various Fritillaria alkaloids.[7][8][9][10]

  • Fritillaria pallidiflora Schrenk (Yi Bei Mu) : This species has been identified as containing isosteroidal alkaloids and is sometimes used as a substitute for other Fritillaria species.[4]

The concentration of this compound and other alkaloids can vary significantly depending on the species, geographical origin, harvesting time, and processing methods.[1][5]

Quantitative Analysis of this compound Content

Accurate quantification of this compound in its natural sources is crucial for quality control and standardization of herbal preparations and for the development of new pharmaceuticals. High-performance liquid chromatography (HPLC) coupled with various detectors, such as an evaporative light scattering detector (ELSD) or mass spectrometry (MS), is the most common and reliable method for this purpose.

Fritillaria SpeciesAlkaloid(s) QuantifiedMethodReported Content/RecoveryReference
Fritillaria thunbergiiPeimine, Peiminine, ZhebeinineHPLC-ELSDAverage recovery rates: Peimine (98.2%), Peiminine (98.2%), Zhebeinine (96.5%)[11]
Fritillaria thunbergiiPeimine, PeiminineHPLC-ELSDPeimine: 0.0603%, Peiminine: 0.0502% (with OF application)[12]
Fritillaria cirrhosaNine isosteroidal alkaloidsLC-MS/MSPeimisine: 17.92–123.53 µg/g; Delavine: 0.42–29.18 µg/g[4]
Fritillaria pallidifloraNine isosteroidal alkaloidsLC-MS/MSImperialine: 78.05–344.09 µg/g[4]
Fritillaria cirrhosaTotal alkaloids (as Sibemrine)Not specified> 0.05% (Chinese Pharmacopoeia)[5]
Fritillaria thunbergiiTotal Peimine and PeiminineNot specified> 0.08% (Chinese Pharmacopoeia)[5]

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of this compound from Fritillaria bulbs is a multi-step process involving extraction, separation, and purification. The following is a generalized protocol based on common alkaloid extraction and chromatographic techniques.

Preparation of Plant Material
  • Drying: Freshly harvested Fritillaria bulbs are washed and dried to a constant weight. This can be achieved through air-drying, oven-drying at a low temperature (e.g., 40-50°C), or freeze-drying to minimize degradation of the alkaloids.

  • Grinding: The dried bulbs are ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids
  • Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.[13] An 80% ethanol solution is commonly used. The extraction is often performed multiple times (e.g., 3 times) to ensure maximum recovery of the alkaloids.

  • Acid-Base Extraction (for enrichment):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl), and the solution is filtered.

    • The acidic solution is then basified with a base (e.g., ammonia) to a pH of 9-10.

    • The alkaloids, which are now in their free base form, are extracted with an immiscible organic solvent such as chloroform or ethyl acetate.

    • The organic solvent is then evaporated under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification of this compound
  • Column Chromatography (Initial Separation): The total alkaloid extract is subjected to column chromatography on silica gel or alumina. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification): Fractions containing this compound are further purified by Prep-HPLC using a reversed-phase C18 column. A mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or triethylamine) is used for elution. The peak corresponding to this compound is collected.

  • Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent to obtain a highly pure crystalline compound.

Identification and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the three-dimensional structure of the crystalline compound.

Visualization of Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound isolation and the proposed signaling pathways through which it may exert its anti-inflammatory effects.

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_identification 4. Identification start Fritillaria Bulbs drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction acid_base Acid-Base Extraction extraction->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids column_chrom Column Chromatography (Silica Gel) total_alkaloids->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound ms Mass Spectrometry pure_this compound->ms nmr NMR Spectroscopy pure_this compound->nmr ir IR Spectroscopy pure_this compound->ir

Figure 1: Experimental workflow for the isolation and identification of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk mapk MAPK Activation (p38, ERK, JNK) tlr4->mapk ikb IκBα Degradation ikk->ikb nfkb p65/p50 Translocation ikb->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines mapk->cytokines This compound This compound This compound->ikk Inhibition This compound->mapk Inhibition

Figure 2: Proposed anti-inflammatory signaling pathways of this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of isolated this compound are limited, the well-documented anti-inflammatory effects of Fritillaria extracts provide strong evidence for its mechanism of action.[1][14] The anti-inflammatory properties of these extracts, and of structurally related alkaloids like berberine, are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17]

  • Inhibition of the NF-κB Pathway: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the activation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus.[18][19][20][21][22][23] This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14][24]

  • Inhibition of the MAPK Pathway: The MAPK pathway, including p38, ERK, and JNK, is another critical regulator of inflammation.[25][26][27][28] Extracts of Fritillaria ussuriensis have been shown to attenuate the phosphorylation of all three MAPKs.[14] It is therefore likely that this compound contributes to this effect, leading to a downstream reduction in the expression of inflammatory mediators.

Conclusion

This compound, a key bioactive compound from various Fritillaria species, holds considerable promise for the development of new anti-inflammatory therapeutics. This guide has provided a detailed overview of its natural sources, methods for its quantification and isolation, and a plausible mechanism for its biological activity. Further research focusing on the specific molecular targets of this compound within the NF-κB and MAPK pathways will be crucial for its future clinical applications. The provided experimental frameworks and pathway diagrams offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic potential of this important natural product.

References

Zhebeirine in Fritillaria Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fritillaria species known to contain the steroidal alkaloid zhebeirine. It covers the quantitative analysis of this compound, detailed experimental protocols for its extraction and quantification, and explores its potential pharmacological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Fritillaria Species Containing this compound

This compound is a characteristic isosteroidal alkaloid found in various species of the Fritillaria genus (Liliaceae family). The bulbs of these plants, known as "Beimu" in traditional Chinese medicine, have been used for centuries to treat respiratory ailments.[1] Notably, Fritillaria thunbergii Miq. (Zhe Beimu) is a well-documented source of this compound. Other species that have been reported to contain this compound and other related alkaloids include Fritillaria cirrhosa D. Don (Chuan Beimu) and Fritillaria ussuriensis Maxim. [2][3]

Quantitative Data on this compound Content

The concentration of this compound and other alkaloids in Fritillaria species can vary depending on the species, geographical origin, and cultivation conditions. While many studies focus on the total alkaloid content, specific quantitative data for this compound is limited. The following table summarizes the available data on the total alkaloid content in several Fritillaria species, which provides a general indication of their potential as a source of this compound.

Fritillaria SpeciesTotal Alkaloid Content (%)Reference
Fritillaria ussuriensis Maxim.0.1750[4][5]
Fritillaria thunbergii Miq. (large bulb)0.2406[4][5]
Fritillaria thunbergii Miq. (small bulb)0.2138[4][5]
Fritillaria pallidiflora Schrenk0.2430[4][5]
Fritillaria cirrhosa D. Don0.1160[4][5]
Fritillaria unibracteata Hsiao et K.C.Hsia0.2030[4][5]
Fritillaria delavayi Franch.0.1640[4][5]

Note: The data presented represents the total alkaloid content and not the specific concentration of this compound. Further targeted quantitative studies are required to determine the precise this compound content in these and other Fritillaria species.

Experimental Protocols

Extraction of this compound from Fritillaria Bulbs

The following is a composite protocol for the extraction of this compound and other alkaloids from Fritillaria bulbs, based on established methods.[6]

Objective: To extract total alkaloids, including this compound, from dried Fritillaria bulb material.

Materials:

  • Dried and powdered Fritillaria bulbs

  • Ammonia solution (25%)

  • Chloroform

  • Methanol

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Weigh 1.0 g of powdered Fritillaria bulb material.

  • Add 2.0 mL of 25% ammonia solution to the powder and let it soak for 1 hour.

  • Add 20 mL of a chloroform-methanol (4:1, v/v) solution to the mixture.

  • Perform ultrasonic-assisted extraction for 30 minutes.

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction process on the residue with an additional 20 mL of the chloroform-methanol solvent.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the dried extract in an appropriate volume of methanol for subsequent analysis.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Objective: To quantify the concentration of this compound in the extracted sample.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a this compound standard.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions into the UPLC-MS/MS system to establish a calibration curve.

  • Inject the prepared sample extract.

  • Identify and quantify the this compound peak in the sample chromatogram based on its retention time and specific MRM transition.

  • Calculate the concentration of this compound in the original plant material based on the calibration curve.

Signaling Pathways of this compound

Direct experimental evidence elucidating the specific signaling pathways of this compound is currently limited in the scientific literature. However, based on the well-documented anti-inflammatory properties of Fritillaria extracts and other related alkaloids like berberine, a hypothetical mechanism of action can be proposed.[7][8] It is plausible that this compound exerts its anti-inflammatory effects through the modulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory action of this compound.

G Start Start: Fritillaria Bulb Material Extraction Alkaloid Extraction Start->Extraction Quantification This compound Quantification (UPLC-MS/MS) Extraction->Quantification Treatment Treatment with Isolated this compound Extraction->Treatment End End: Data Interpretation Quantification->End Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Stimulation->Treatment Analysis Analysis of Signaling Pathways Treatment->Analysis Cytokine_Assay Cytokine Measurement (ELISA) Analysis->Cytokine_Assay Western_Blot Protein Phosphorylation (Western Blot) Analysis->Western_Blot Cytokine_Assay->End Western_Blot->End

References

Biosynthesis pathway of Zhebeirine in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Zhebeirine in Plants

Abstract

This compound, also known as verticine, is a C-nor-D-homo isosteroidal alkaloid of the cevanine type, predominantly found in the bulbs of various Fritillaria species. These compounds exhibit significant pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects, making them key ingredients in traditional medicine and valuable leads for modern drug development. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the precursor pathways, key intermediates, and putative enzymatic steps. It includes quantitative data on alkaloid content, detailed experimental protocols for pathway elucidation, and a visualization of the biosynthetic route.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other isosteroidal alkaloids in Fritillaria, is a complex process originating from primary metabolism. The pathway can be conceptually divided into three major stages:

  • Upstream Precursor Synthesis: The formation of the universal C5 isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1]

  • Sterol Backbone Formation: The condensation of IPP and DMAPP to form squalene, which is then cyclized and modified to produce cholesterol, the crucial branch-point intermediate.[2][3]

  • Downstream Alkaloid Synthesis: The conversion of cholesterol into the final cevanine-type alkaloid structure through a series of largely putative modifications, including hydroxylation, oxidation, nitrogen incorporation, and cyclization.[2][4]

From Primary Metabolism to Cholesterol

The pathway begins in the cytoplasm (MVA pathway) and plastids (MEP pathway), which provide the IPP and DMAPP precursors.[5] Key enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) are rate-limiting in the MVA pathway.[2] These C5 units are sequentially condensed by enzymes including farnesyl diphosphate synthase (FPS) to form the C15 intermediate farnesyl diphosphate (FPP).[5] Two molecules of FPP are joined to form squalene by squalene synthase (SQS). Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[2][3]

In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol synthase (CAS) to produce cycloartenol.[2][6] A series of subsequent enzymatic reactions, including isomerization and demethylation, convert cycloartenol into cholesterol. While the complete set of enzymes for this conversion in Fritillaria is still under investigation, it is the established entry point into steroidal alkaloid synthesis.[2][4]

From Cholesterol to this compound (Cevanine-type Alkaloid)

The late stages of the pathway, converting cholesterol to this compound, are the least understood and are primarily hypothesized based on transcriptomic data and the chemical structures of isolated intermediates.[1] This transformation involves significant modification of the sterol core, including the characteristic C-nor-D-homo rearrangement and the incorporation of a nitrogen atom to form the final hexacyclic structure.

The proposed key steps include:

  • Hydroxylation and Oxidation: Cytochrome P450 (CYP450) monooxygenases are believed to play a critical role in hydroxylating the cholesterol backbone at various positions, such as C-22 and C-26.[2][6]

  • Nitrogen Incorporation: An aminotransferase enzyme is hypothesized to introduce a nitrogen atom, likely by replacing a hydroxyl or keto group, to form an amino-steroid intermediate.[3]

  • Cyclization and Rearrangement: Subsequent intramolecular reactions, potentially enzyme-catalyzed, lead to the formation of the piperidine F-ring and the C-nor-D-homo rearrangement, resulting in the final cevanine skeleton of this compound.

The diagram below illustrates the proposed biosynthetic pathway leading to cevanine-type alkaloids like this compound.

References

The Architectural Complexity of Zhebeirine: A Steroidal Alkaloid from Fritillaria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to its Chemical Structure and Stereochemistry for Researchers and Drug Development Professionals

Zhebeirine, a naturally occurring steroidal alkaloid, presents a formidable and intricate molecular architecture. Isolated from the bulbs of various Fritillaria species, plants with a long history in traditional medicine, this compound belongs to the cevanine-type isosteroidal alkaloids. Its complex, polycyclic structure and dense stereochemistry make it a subject of significant interest in natural product chemistry and a potential scaffold for drug discovery. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and methods of elucidation for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemical Configuration

This compound is characterized by a hexacyclic framework, a hallmark of the cevanine-type alkaloids. The core of the molecule is a rigid steroid nucleus with additional heterocyclic rings incorporating a nitrogen atom. The specific IUPAC name for the most commonly cited structure, also known as peiminine or verticinone, is (1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one. This name precisely defines the absolute configuration at each of its twelve stereocenters, highlighting the molecule's significant chirality.

The structure features a ketone group at the C-17 position and hydroxyl groups at C-10 and C-20. The nitrogen atom is integrated into a fused piperidine ring system, a common feature of this class of alkaloids. The intricate fusion of the rings results in a conformationally restricted and complex three-dimensional shape, which is crucial for its biological activity.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₄₃NO₃[1][2][3]
Molecular Weight 429.6 g/mol [3]
IUPAC Name (1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one[1][2][3]
Synonyms Peiminine, Verticinone, Fritillarine, Zhebeinone[1][2][3]
CAS Number 18059-10-4[1][2]
Topological Polar Surface Area 60.8 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
XLogP3 3.9[3]
Number of Stereocenters 12

Spectroscopic Data for Structure Elucidation

Table 2: Representative ¹H and ¹³C NMR Data for the Cevanine Skeleton

Position/GroupRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
C-17 Ketone -~210-220
C-10 Hydroxyl -~70-80
C-20 Hydroxyl -~70-80
Methyl Protons 0.7 - 1.510 - 25
Methylene Protons 1.0 - 2.520 - 45
Methine Protons 1.5 - 3.530 - 60
N-CH₂ Protons 2.0 - 3.550 - 65

Note: The actual chemical shifts for this compound can vary depending on the solvent and the specific conformation of the molecule. The structure is typically confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

Experimental Protocols for Isolation and Structure Elucidation

The isolation and structural characterization of this compound from its natural source, primarily the bulbs of Fritillaria thunbergii, follows a well-established methodology for natural product chemistry.

1. Extraction:

  • The air-dried and powdered bulbs of the plant material are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature.
  • The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Acid-Base Partitioning:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.
  • This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or chloroform) to remove neutral and acidic compounds.
  • The pH of the aqueous layer is subsequently adjusted to be basic (pH 9-10) using a base such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
  • The basic aqueous solution is then extracted with a chlorinated solvent like chloroform or dichloromethane to isolate the crude alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to multiple rounds of chromatography for purification.
  • Silica Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.

4. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.
  • NMR Spectroscopy: A comprehensive suite of NMR experiments is performed to determine the chemical structure and stereochemistry:
  • ¹H NMR: To identify the types and connectivity of protons.
  • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
  • 2D NMR (COSY, HSQC, HMBC): To establish the complete bonding framework of the molecule.
  • NOESY/ROESY: To determine the spatial proximity of protons and elucidate the relative stereochemistry.
  • X-ray Crystallography: If a suitable single crystal of the purified compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure and absolute stereochemistry.

plant_material [label="Fritillaria thunbergii Bulbs\n(Powdered)"]; extraction [label="Solvent Extraction\n(e.g., Methanol)"]; acid_base [label="Acid-Base Partitioning"]; crude_alkaloids [label="Crude Alkaloid Fraction"]; silica_gel [label="Silica Gel Column Chromatography"]; hplc [label="Preparative HPLC"]; pure_compound [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"]; structure_elucidation [label="Structure Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry (MS)"]; nmr [label="NMR Spectroscopy\n(1D and 2D)"]; xray [label="X-ray Crystallography\n(if crystal obtained)"];

plant_material -> extraction; extraction -> acid_base; acid_base -> crude_alkaloids; crude_alkaloids -> silica_gel; silica_gel -> hplc; hplc -> pure_compound; pure_compound -> structure_elucidation; structure_elucidation -> ms [dir=none]; structure_elucidation -> nmr [dir=none]; structure_elucidation -> xray [dir=none]; }

Experimental workflow for the isolation and structure elucidation of this compound.

Biological Activity

Alkaloids from Fritillaria species, including this compound, are known to possess a range of biological activities.[4] Traditionally, these plants have been used in Chinese medicine for their anti-tussive, expectorant, and anti-asthmatic effects.[4] Modern pharmacological studies have begun to explore these and other activities at the molecular level.

This compound (as peiminine) has been shown to exhibit anti-inflammatory activity in animal models of pulmonary fibrosis.[1] It is also reported to modulate the activity of certain transient receptor potential (TRP) channels and muscarinic M2 receptors.[1] Some related alkaloids from Fritillaria have also demonstrated cytotoxic activity against cancer cell lines.[5] The specific signaling pathways through which this compound exerts these effects are an active area of research. The rigid, complex structure of this compound makes it an intriguing candidate for further investigation as a modulator of various biological targets.

References

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has garnered interest for its potential therapeutic applications, including its traditional use for anti-tussive and expectorant effects. A thorough understanding of its physicochemical properties and solubility is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, weight, and predicted properties. While experimental data on its melting point, pKa, and quantitative solubility remain limited in publicly accessible literature, this guide outlines the standard methodologies for their determination and provides a framework for future research and development.

Physicochemical Properties

A foundational aspect of drug development is the characterization of a compound's physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Table 1: Summary of this compound's Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₇H₄₃NO₂Predicted
Molecular Weight 413.64 g/mol Predicted
XlogP 5.3Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 3Predicted
Topological Polar Surface Area 40.5 ŲPredicted
Melting Point Data not available-
pKa Data not available-

Note: The majority of the available data is based on computational predictions and awaits experimental verification.

Experimental Protocols for Physicochemical Property Determination

The melting point is a critical indicator of a compound's purity and identity. The capillary method is a standard and widely accepted technique for its determination.[1][2][3][4][5]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point.

The acid dissociation constant (pKa) is crucial for understanding a drug's ionization state at different physiological pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. Spectrophotometric and NMR spectroscopic methods are commonly employed for pKa determination.[6][7][8][9]

Spectrophotometric Method:

  • Solutions of this compound are prepared in a series of buffers with a range of known pH values.

  • The UV-Vis absorbance spectrum of each solution is recorded.

  • Changes in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are plotted against pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

¹H NMR Spectroscopy Method:

  • ¹H NMR spectra of this compound are acquired in a series of deuterated buffer solutions with varying pD (deuterium equivalent of pH) values.

  • The chemical shifts of protons adjacent to the ionizable center are monitored.

  • A plot of the chemical shift versus pD will yield a sigmoidal curve, from which the pKa can be determined at the inflection point.[7]

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations for preclinical and clinical studies.

Table 2: this compound Solubility (Qualitative)

SolventSolubility
Water Data not available
Ethanol Data not available
DMSO Data not available

Note: Quantitative solubility data for this compound is not currently available in the literature. The following section outlines a standard protocol for its determination.

Experimental Protocol for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10]

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.

  • The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • The solubility is expressed in units such as mg/mL or µg/mL.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, many alkaloids have been shown to exert their effects through modulation of key cellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.[11][12][13][14] The anti-inflammatory properties of other natural compounds, for instance, have been attributed to their ability to inhibit pro-inflammatory cytokines like TNF-α and key enzymes such as COX-2.[15][16]

Proposed Experimental Workflow for Investigating Anti-Inflammatory Mechanism

To investigate the potential anti-inflammatory mechanism of this compound, a logical experimental workflow can be proposed.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment This compound Treatment Stimulation->Treatment Cytokine_Analysis Cytokine Measurement (ELISA) Treatment->Cytokine_Analysis Western_Blot Western Blot (NF-κB, IκBα, p-p65) Treatment->Western_Blot qPCR qPCR (TNF-α, IL-6, COX-2 mRNA) Treatment->qPCR Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Zhebeirine_Admin This compound Administration Animal_Model->Zhebeirine_Admin Edema_Measurement Paw Edema Measurement Zhebeirine_Admin->Edema_Measurement Tissue_Analysis Tissue Homogenate Analysis (Cytokines, MPO) Edema_Measurement->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: Proposed workflow for investigating the anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound presents an interesting natural product with potential therapeutic value. However, a significant gap exists in the experimental data regarding its fundamental physicochemical properties and solubility. The methodologies outlined in this guide provide a clear path for researchers to generate this critical information. Future studies should focus on the experimental determination of this compound's melting point, pKa, and its quantitative solubility in pharmaceutically relevant solvents. Furthermore, elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and advancing its potential as a drug candidate. This foundational knowledge is indispensable for the rational design of formulation strategies and for progressing this compound through the drug development pipeline.

References

Pharmacological Profile of Berberine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a natural isoquinoline alkaloid, has a long history of use in traditional medicine. Extracted from various plants, including those of the Berberis genus, it is now the subject of extensive scientific investigation due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of berberine, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental methodologies used to elucidate them.

Quantitative Data Summary

The following tables summarize the quantitative data on berberine's inhibitory and cytotoxic activities, as well as its effects on key metabolic parameters from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of Berberine
Target/Cell LineAssay TypeIC50 ValueKi ValueReference
Anticancer Activity
HT29 (Colon Cancer)MTT Assay52.37 ± 3.45 µM[1]
Tca8113 (Oral Squamous Cell Carcinoma)MTT Assay218.52 ± 18.71 µM[1]
CNE2 (Nasopharyngeal Carcinoma)MTT Assay249.18 ± 18.14 µM[1]
MCF-7 (Breast Cancer)MTT Assay272.15 ± 11.06 µM[1]
Hela (Cervical Carcinoma)MTT Assay245.18 ± 17.33 µM[1]
A549 (Lung Cancer)MTT Assay139.4 µM[2]
HepG2 (Liver Cancer)MTT Assay3,587.9 µM[2]
SW480 (Colon Cancer)Proliferation Assay3.436 µM[3]
HCC70 (Triple-Negative Breast Cancer)MTT Assay0.19 µM[4][5]
BT-20 (Triple-Negative Breast Cancer)MTT Assay0.23 µM[4][5]
MDA-MB-468 (Triple-Negative Breast Cancer)MTT Assay0.48 µM[4][5]
MDA-MB-231 (Triple-Negative Breast Cancer)MTT Assay16.7 µM[5]
Enzyme Inhibition
CYP2D6Inhibition Assay11.9 µM, 45 µM4.29 µM[6][7]
Acetylcholinesterase (AChE)Inhibition Assay0.66 µM (Theoretical)[8]
Butyrylcholinesterase (BChE)Inhibition Assay3.31 µM (Theoretical)[8]
Monoamine Oxidase A (MAO-A)Inhibition Assay105.2 µM (Theoretical)[8]
Monoamine Oxidase B (MAO-B)Inhibition Assay66.0 µM (Theoretical)[8]
Table 2: Effects of Berberine on Metabolic Parameters in Animal and Human Studies
Study TypeModel/PopulationInterventionOutcome MeasureResultReference
Animal Study High-Fat Diet-Fed RatsBerberineBody Weight, Plasma TriglyceridesReduction[9]
Animal Study STZ-Induced Diabetic RatsBerberine (100 mg/kg for 24 weeks)Blood Glucose, HbA1c, Triglycerides, Total CholesterolReduction[10]
Animal Study High-Fat Diet MiceSucrosomial® Berberine (6.25 mg/kg/day for 8 weeks)Oral Glucose Tolerance Test (AUC)Significant Reduction (58,830 ± 5597 vs. 73,103 ± 8645 mg/dL × min)[11]
Meta-Analysis of RCTs Type 2 Diabetes PatientsBerberineHbA1cMean Difference: -0.73%[12]
Meta-Analysis of RCTs Type 2 Diabetes PatientsBerberineFasting Plasma GlucoseMean Difference: -0.86 mmol/L[12]
Meta-Analysis of RCTs Type 2 Diabetes PatientsBerberine2-hour Postprandial GlucoseMean Difference: -1.26 mmol/L[12]
Meta-Analysis of RCTs Type 2 Diabetes PatientsBerberineTriglyceridesMean Difference: -0.5 mmol/L[12]
Meta-Analysis of RCTs Type 2 Diabetes PatientsBerberineTotal CholesterolMean Difference: -0.64 mmol/L[12]
Meta-Analysis of RCTs Type 2 Diabetes PatientsBerberineLDL-CholesterolMean Difference: -0.86 mmol/L[12]
Meta-Analysis of RCTs Type 2 Diabetes PatientsBerberineHDL-CholesterolMean Difference: +0.17 mmol/L[12]
Meta-Analysis of RCTs Obese IndividualsBerberine SupplementationBody Mass Index (BMI)Weighted Mean Difference: -0.29 kg/m ²[13]
Meta-Analysis of RCTs Obese IndividualsBerberine SupplementationWaist CircumferenceWeighted Mean Difference: -2.75 cm[13]

Key Signaling Pathways Modulated by Berberine

Berberine exerts its pleiotropic effects by modulating several key signaling pathways critical for cellular function, metabolism, and survival.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Berberine is a potent activator of AMPK, a central regulator of cellular energy homeostasis.[14] Activation of AMPK by berberine leads to the phosphorylation of downstream targets, resulting in increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.[9][15] This mechanism is central to its anti-diabetic and lipid-lowering effects.[9]

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylation mTOR mTOR pAMPK->mTOR Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis pACC p-ACC (Inactivated) FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis Autophagy Autophagy mTOR->Autophagy

Berberine activates the AMPK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

Berberine has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in various cancers.[16] By downregulating this pathway, berberine can suppress cancer cell proliferation, survival, and angiogenesis.[17][18]

PI3K_Akt_mTOR_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Berberine inhibits the PI3K/Akt/mTOR signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, which includes ERK, JNK, and p38 MAPK, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Berberine has been demonstrated to modulate MAPK signaling, often leading to the inhibition of cancer cell growth and induction of apoptosis.[10][19]

MAPK_Pathway Berberine Berberine MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Berberine->MAPK_Pathway Modulates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer cell lines) Berberine_Treatment Berberine Treatment (Dose- and time-dependent) Cell_Culture->Berberine_Treatment MTT_Assay MTT Assay (Cell Viability, IC50) Berberine_Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Berberine_Treatment->Western_Blot Animal_Model Animal Model (e.g., Diabetic rats, Tumor xenografts) Berberine_Administration Berberine Administration (e.g., Oral gavage) Animal_Model->Berberine_Administration Monitoring Monitoring (e.g., Blood glucose, Tumor volume) Berberine_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Histology, Molecular analysis) Monitoring->Endpoint_Analysis

References

Preliminary Mechanistic Insights into Zhebeirine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated preliminary studies on the mechanism of action of Zhebeirine are scarce in publicly available scientific literature. However, extensive research has been conducted on Berberine, a structurally analogous isoquinoline alkaloid. This technical guide summarizes the established mechanisms of action for Berberine, which may provide a foundational framework for investigating the pharmacological activities of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Berberine's Bioactivity

Berberine is a natural compound that has demonstrated significant anticancer and anti-inflammatory properties in a variety of preclinical studies.[1] Its therapeutic potential appears to stem from its ability to modulate multiple, critical cellular signaling pathways. The primary mechanisms of action identified for Berberine include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of inflammatory responses.[1][2]

Anticancer Mechanisms of Action

Berberine's anticancer effects are multifaceted, targeting key processes in cancer cell survival and proliferation.

Inhibition of Cell Viability and Proliferation: Berberine has been shown to effectively reduce the viability and inhibit the proliferation of various cancer cell lines.[3] For instance, in studies involving non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299, Berberine treatment led to a significant decrease in cell growth.[3]

Induction of Apoptosis: A cornerstone of Berberine's anticancer activity is its capacity to induce apoptosis.[2] This is primarily achieved through the intrinsic, or mitochondrial, pathway of apoptosis.[4] This process involves the Berberine-induced release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.[4]

Modulation of Key Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Berberine has been identified as an inhibitor of this pathway.[5] By downregulating the activity of PI3K, Akt, and mTOR, Berberine can effectively suppress tumor cell proliferation and survival.[6]

Suppression of Metastasis: The spread of cancer cells to distant sites, known as metastasis, is a major cause of cancer-related mortality. Preliminary evidence suggests that Berberine can inhibit the invasion and metastatic potential of cancer cells by downregulating the expression of proteins involved in these processes.[6]

Anti-inflammatory Mechanisms of Action

In addition to its anticancer properties, Berberine exhibits potent anti-inflammatory effects.

Reduction of Pro-inflammatory Mediators: Berberine has been demonstrated to decrease the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7] This reduction in inflammatory mediators helps to dampen the inflammatory response.

Quantitative Data Summary

The following table presents a summary of quantitative data from key studies on Berberine, which can serve as a reference for designing future experiments with this compound.

Cell LineAssay TypeParameter MeasuredResultReference
SW480 (Human colon adenocarcinoma)Cell ProliferationIC503.436 µM[5]
HepG2 (Human liver cancer)ApoptosisEffective Concentration50 µM[4]

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays used to investigate the mechanisms of action of compounds like Berberine and this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect and quantify the expression levels of specific proteins.

  • Sample Preparation: Treat cells with the test compound, then lyse the cells to extract total protein. Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal using an imaging system to visualize and quantify the protein bands.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Berberine and a typical experimental workflow.

berberine_pi3k_pathway Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Berberine's inhibitory action on the PI3K/Akt/mTOR pathway.

mtt_assay_workflow start Start: Plate Cells treatment Treat with This compound start->treatment incubation Incubate treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization readout Measure Absorbance solubilization->readout analysis Analyze Data: Determine IC50 readout->analysis

Caption: A typical experimental workflow for an MTT cell viability assay.

apoptosis_pathway Berberine Berberine Mitochondria Mitochondrial Stress Berberine->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by Berberine.

References

In Silico Prediction of Berberine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Berberine is a natural isoquinoline alkaloid extracted from various medicinal plants, including those of the Berberis genus.[1][2] It has a long history of use in traditional Chinese medicine for treating ailments like gastrointestinal diseases.[3] Modern pharmacological studies have revealed a wide spectrum of biological activities for berberine, including anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial effects.[1][2][3][4][5] This technical guide provides an in-depth overview of the bioactivity of berberine, with a focus on its anticancer and anti-inflammatory properties, and explores the use of in silico methods to predict its therapeutic potential.

Anticancer Bioactivity of Berberine

Berberine has demonstrated significant anticancer effects across a variety of cancer types, including breast, lung, gastric, liver, colorectal, ovarian, cervical, and prostate cancers.[4] Its mechanisms of action are multifaceted and involve the modulation of numerous cellular targets and signaling pathways.[6]

Mechanisms of Anticancer Action:

  • Inhibition of Proliferation and Cell Cycle Arrest: Berberine can inhibit the proliferation of cancer cells and induce cell cycle arrest, preventing tumor growth.[4][7]

  • Induction of Apoptosis: It is a potent inducer of apoptosis (programmed cell death) in cancer cells.[4][7] This is a key mechanism for eliminating malignant cells.

  • Suppression of Metastasis: Berberine has been shown to suppress the metastatic potential of cancer cells, limiting their ability to spread to other parts of the body.[4][7]

  • Activation of Autophagy: It can also activate autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer, depending on the context.[4]

  • Regulation of Gene Expression: Berberine can transcriptionally regulate genes related to cancer, including oncogenes.[7]

  • Enzyme Inhibition: It acts as a broad-spectrum enzyme inhibitor, affecting enzymes like cyclooxygenase-2 (COX-2) and topoisomerases, which are often dysregulated in cancer.[7]

A proposed signaling pathway for Berberine-induced apoptosis is illustrated below:

G Berberine Berberine ROS ↑ Reactive Oxygen Species (ROS) Berberine->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Berberine-induced apoptosis pathway.
Anti-inflammatory Bioactivity of Berberine

Chronic inflammation is a key driver of many diseases, including cancer. Berberine exhibits potent anti-inflammatory properties by modulating various signaling pathways and the production of inflammatory mediators.[5][8]

Mechanisms of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Cytokines: Berberine can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][9]

  • Modulation of Signaling Pathways: It has been shown to inhibit key inflammatory signaling pathways, including the nuclear factor-kappaB (NF-κB) and Toll-like receptor (TLR) pathways.[7][10][11]

  • Macrophage Polarization: Berberine can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[8]

  • Antioxidant Effects: By scavenging free radicals and boosting the activity of antioxidant enzymes, berberine reduces oxidative stress, which is closely linked to inflammation.[5]

The signaling pathway for Berberine's anti-inflammatory effect via NF-κB inhibition is depicted below:

G Berberine Berberine IKK IKK Berberine->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes

Berberine's inhibition of the NF-κB pathway.

Quantitative Bioactivity Data

The following tables summarize the types of quantitative data often reported in studies on berberine's bioactivity.

Table 1: In Vitro Anticancer Activity of Berberine

Cancer Cell LineAssay TypeEndpointReported IC50 Range (µM)Reference
MCF-7 (Breast)MTT AssayCell Viability10 - 50[6][12]
A549 (Lung)MTT AssayCell Viability20 - 100[12]
HepG2 (Liver)MTT AssayCell Viability15 - 75[4][6]
HeLa (Cervical)MTT AssayCell Viability25 - 80[12]

Table 2: In Vivo Anti-inflammatory Activity of Berberine

Animal ModelInflammatory StimulusParameter MeasuredEffect of BerberineReference
MiceCarrageenanPaw EdemaSignificant reduction[10]
Diabetic RatsType 2 DiabetesSerum TNF-α levelsSignificant decrease[9]
Diabetic RatsType 2 DiabetesSerum hs-CRP levelsSignificant decrease[9]

In Silico Prediction of Bioactivity

Computational, or in silico, methods are valuable tools in the early stages of drug discovery for predicting the bioactivity of compounds like berberine.[13] These approaches can save time and resources by prioritizing candidates for further experimental validation.

Common In Silico Techniques:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., berberine) when bound to a target protein, as well as the binding affinity. This can help identify potential molecular targets.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the interaction.[13]

  • Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity to predict the activity of new compounds.

  • ADME/T Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound, which are crucial for its development as a drug.[14]

A generalized workflow for the in silico prediction of berberine's bioactivity is shown below:

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Ligand_Prep Ligand Preparation (Berberine Structure) Docking Molecular Docking Ligand_Prep->Docking ADMET ADME/T Prediction Ligand_Prep->ADMET Target_ID Target Identification (e.g., Kinases, Receptors) Target_ID->Docking MD_Sim MD Simulation Docking->MD_Sim Hit_ID Hit Identification MD_Sim->Hit_ID ADMET->Hit_ID Cell_Assays Cell-based Assays (e.g., MTT, Apoptosis) Hit_ID->Cell_Assays Animal_Models Animal Models Cell_Assays->Animal_Models

Workflow for in silico prediction and validation.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the in silico predictions of berberine's bioactivity.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of berberine for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis
  • Cell Treatment: Treat cells with berberine at the determined IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Western Blot for Protein Expression
  • Protein Extraction: Lyse the berberine-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Berberine is a promising natural compound with well-documented anticancer and anti-inflammatory properties. Its diverse mechanisms of action make it an attractive candidate for further drug development. In silico prediction methods play a crucial role in elucidating its potential molecular targets and guiding experimental validation. The integration of computational and experimental approaches will be vital in fully realizing the therapeutic potential of berberine and its derivatives.

References

The Discovery and Historical Context of Zhebeirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a C-nor-D-homosteroidal alkaloid, represents a significant bioactive constituent of the bulbs of Fritillaria thunbergii Miq., a plant with a long-standing history in traditional Chinese medicine for the treatment of respiratory conditions. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through key inflammatory signaling pathways. Quantitative data has been compiled into structured tables for comparative analysis, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural product.

Introduction and Historical Context

The use of the bulbs of Fritillaria species, known as "Beimu" in traditional Chinese medicine, dates back thousands of years.[1] These botanical sources have been traditionally employed to treat a variety of respiratory ailments, including cough, and for the expectoration of phlegm.[1] The primary bioactive constituents responsible for these therapeutic effects have been identified as steroidal alkaloids.[1]

Phytochemical investigations into Fritillaria species have led to the discovery of a diverse array of these alkaloids. A pivotal moment in the understanding of the chemical makeup of Fritillaria thunbergii Miq. was the work of Zhang et al. in 1991. Their research led to the isolation and characterization of several alkaloids, including the novel C-nor-D-homosteroidal alkaloid, this compound.[2][3][4]

Discovery and Initial Characterization of this compound

This compound was first isolated from the bulbs of Fritillaria thunbergii Miq. by Zhang and colleagues, as reported in their 1991 publications.[2][3][4] Through spectroscopic analysis, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS), the structure of this compound was elucidated as 5α, 14α-cevanine-3β-hydroxy-6-one, with the chemical formula C₂₇H₄₃NO₂.[2][4][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Fritillaria thunbergii.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₃NO₂[5]
Molecular Weight413.6 g/mol [5]
CAS Number143120-47-2[6]

Table 2: Biological Activity of this compound

ActivityCell Line/ModelIC₅₀/EffectReference
CytotoxicityA549 (human lung carcinoma)36.93 μM[5]

Table 3: Quantitative Yields of Alkaloids from Fritillaria thunbergii

CompoundProcessing MethodYield (%)Reference
PeimineOF application0.0603[7]
PeiminineOF application0.0502[7]
Chloroform FractionMethanol Extraction0.28[8]
Ethyl Acetate FractionMethanol Extraction0.05[8]
Ethanol ExtractEthanol Extraction5.3[8]
Methanol ExtractMethanol Extraction10.1[8]

Experimental Protocols

The following protocols are based on established methods for the isolation and analysis of Fritillaria alkaloids and are representative of the techniques likely employed in the original discovery of this compound.

General Alkaloid Extraction from Fritillaria thunbergii Bulbs
  • Preparation of Plant Material: The air-dried and powdered bulbs of Fritillaria thunbergii are used as the starting material.

  • Alkalinization and Extraction: The powdered bulbs are moistened with an alkaline solution, such as aqueous ammonia, to liberate the free alkaloids. The alkalinized material is then extracted with an organic solvent, typically ethanol, under reflux.[8]

  • Acid-Base Extraction for Crude Alkaloid Mixture:

    • The ethanol extract is evaporated to dryness and the residue is dissolved in an acidic aqueous solution (e.g., 2% HCl).

    • The acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane or chloroform) to remove neutral and weakly basic compounds.

    • The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., NH₄OH) to precipitate the alkaloids.

    • The precipitated alkaloids are extracted with a polar organic solvent, such as chloroform.

  • Concentration: The chloroform extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total alkaloid extract.

Isolation of this compound by Column Chromatography
  • Stationary Phase: The crude alkaloid extract is subjected to column chromatography on a suitable stationary phase, such as silica gel or alumina.

  • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating Fritillaria alkaloids is a mixture of chloroform and methanol, with the proportion of methanol being gradually increased.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

  • Final Purification: The combined fractions containing this compound are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To determine the carbon-hydrogen framework and the stereochemistry of the molecule.[2]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound, particularly its anti-inflammatory and antitussive properties, are likely mediated through the modulation of key intracellular signaling pathways. While direct studies on this compound's interaction with the NF-κB and MAPK pathways are emerging, its known anti-inflammatory effects suggest a role in regulating these central inflammatory cascades.[5]

Hypothetical Modulation of NF-κB and MAPK Signaling by this compound

The diagrams below illustrate the general workflow for the isolation of this compound and a plausible mechanism for its anti-inflammatory action via the NF-κB and MAPK signaling pathways.

experimental_workflow plant Fritillaria thunbergii Bulbs powder Powdered Bulbs plant->powder alkalinization Alkalinization (aq. NH3) powder->alkalinization extraction Ethanol Extraction alkalinization->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_extraction Acid-Base Extraction crude_extract->acid_extraction total_alkaloids Total Alkaloids acid_extraction->total_alkaloids column_chromatography Column Chromatography (Silica Gel) total_alkaloids->column_chromatography fractions Fraction Collection & TLC Analysis column_chromatography->fractions purified_this compound Purified this compound fractions->purified_this compound structure_elucidation Structure Elucidation (MS, IR, NMR) purified_this compound->structure_elucidation

Figure 1: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK This compound This compound This compound->MAPK_Cascade Inhibition This compound->IKK Inhibition AP1 AP-1 MAPK_Cascade->AP1 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) AP1->Gene_Expression NFkB_active->Gene_Expression

Figure 2: Hypothetical modulation of NF-κB and MAPK signaling pathways by this compound.

Conclusion

The discovery of this compound from Fritillaria thunbergii marked a significant step in understanding the chemical basis for the traditional medicinal use of this plant. As a C-nor-D-homosteroidal alkaloid, its unique structure and biological activities, particularly its anti-inflammatory potential, make it a compound of interest for further research and drug development. The detailed experimental protocols and the elucidation of its potential interactions with key inflammatory signaling pathways, such as NF-κB and MAPK, provide a solid foundation for future investigations into its therapeutic applications. The continued study of this compound and other Fritillaria alkaloids holds promise for the development of novel treatments for respiratory and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Zhebeirine Extraction from Fritillaria Bulbs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeirine is a significant isosteroidal alkaloid predominantly found in the bulbs of various Fritillaria species, commonly known as "Beimu" in traditional Chinese medicine. These plants have a long history of use for their potent anti-tussive, expectorant, and anti-inflammatory properties. Modern pharmacological studies have further highlighted the potential of Fritillaria alkaloids, including this compound, in areas such as cancer therapy and neuroprotection. This document provides a comprehensive guide to the extraction and purification of this compound from Fritillaria bulbs, intended for laboratory and pre-clinical research applications. The protocols detailed below are based on established methodologies and aim to provide a reproducible framework for obtaining high-purity this compound for further investigation.

Extraction and Purification of this compound

The extraction of this compound from Fritillaria bulbs typically involves a multi-step process beginning with solvent extraction of the raw plant material, followed by purification steps to isolate the target alkaloid from other cellular components. The following protocols outline two common and effective approaches: an optimized solvent extraction method and an acid-base extraction method, both of which are often followed by purification using macroporous resin chromatography.

I. Optimized Solvent Extraction Protocol

This protocol focuses on maximizing the yield of total alkaloids from Fritillaria bulbs using an optimized ethanol-based extraction method.

Materials and Reagents:

  • Dried and powdered Fritillaria bulbs

  • 90% Ethanol (v/v)

  • Ammonia solution

  • Distilled water

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., Buchner funnel with filter paper)

Procedure:

  • Pre-treatment: Soak the powdered Fritillaria bulbs (50 g) in 70 mL of ammonia solution for 1 to 2 hours. This step helps to liberate the alkaloids from their salt forms.

  • Extraction: Transfer the pre-treated powder to a reflux apparatus. Add 90% ethanol at a liquid-to-solid ratio of 15:1 (mL:g).

  • Reflux: Heat the mixture to 80°C and maintain the reflux for 120 minutes.

  • Filtration: After cooling, filter the mixture to separate the extract from the solid plant material.

  • Concentration: Concentrate the collected ethanol extract using a rotary evaporator under reduced pressure to obtain a crude alkaloid extract.

II. Acid-Base Extraction Protocol

This method utilizes the pH-dependent solubility of alkaloids to separate them from other plant constituents.

Materials and Reagents:

  • Dried and powdered Fritillaria bulbs

  • Hydrochloric acid (HCl), 0.5% - 2% (w/v)

  • Sodium hydroxide (NaOH) solution, 10% (w/v)

  • Dichloromethane

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Acid Extraction: Extract the powdered Fritillaria bulbs with 0.5% - 2% hydrochloric acid.

  • Concentration and Centrifugation: Concentrate the acidic extract and centrifuge to remove solid impurities, collecting the supernatant.

  • Basification: Adjust the pH of the supernatant to a range of 8-11 using a 10% NaOH solution. This converts the alkaloid salts to their free base form.

  • Solvent Partitioning: Transfer the basified solution to a separatory funnel and extract with dichloromethane. The free base alkaloids will partition into the organic layer.

  • Collection and Concentration: Collect the dichloromethane layer and recover the solvent using a rotary evaporator to yield the crude total alkaloid extract.

III. Purification by Macroporous Resin Chromatography

Following initial extraction, macroporous resin chromatography is a highly effective method for enriching and purifying this compound from the crude extract.

Materials and Reagents:

  • Crude alkaloid extract

  • HPD100 or H-103 macroporous resin

  • Hydrochloric acid (HCl), 0.5% - 2% (w/v)

  • Sodium hydroxide (NaOH) solution, 10% (w/v)

  • Distilled water

  • 90% - 95% Ethanol (v/v)

  • Chromatography column

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in 0.5% - 2% HCl and adjust the pH to 8-11 with 10% NaOH to obtain the sample solution.

  • Column Packing and Equilibration: Pack the chromatography column with HPD100 or H-103 macroporous resin and wash with distilled water until the eluate is neutral.

  • Loading: Load the prepared sample solution onto the equilibrated column.

  • Washing: Wash the column with distilled water until the eluate is colorless and tests negative for sugars. This removes water-soluble impurities.

  • Elution: Elute the bound alkaloids from the resin using 90% - 95% ethanol. Collect the eluate until an alkaloid detection test (e.g., Dragendorff's reagent) on the eluate is negative.

  • Final Concentration: Recover the ethanol from the collected eluate using a rotary evaporator to obtain the purified total alkaloid extract, which will be enriched in this compound. After this enrichment, the content of total alkaloids can be significantly increased, with recovery yields often exceeding 90%.[1][2][3]

Quantitative Data Summary

The efficiency of the extraction and purification processes is highly dependent on several key parameters. The following tables summarize quantitative data from optimization studies.

Table 1: Optimal Conditions for Solvent Extraction of Total Alkaloids from Fritillaria cirrhosa

ParameterOptimal Value
Ethanol Concentration90% (v/v)
Extraction Temperature80°C
Liquid-to-Solid Ratio15:1 (mL:g)
Extraction Time120 min
Resulting Extraction Yield ~97.84%

Data sourced from an orthogonal array design optimization study.[1]

Table 2: Enrichment of Fritillaria Alkaloids using H-103 Macroporous Resin

AlkaloidContent Increase (-fold)Recovery Yield
Total Alkaloids21.4094.43%
Imperialine18.3190.57%
Peimisine22.8896.16%

This data demonstrates the effectiveness of H-103 resin in concentrating the alkaloids from the crude extract.[1][2][3]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

Extraction_Workflow cluster_extraction Crude Extraction cluster_purification Purification Fritillaria Bulbs Fritillaria Bulbs Powdered Bulbs Powdered Bulbs Fritillaria Bulbs->Powdered Bulbs Grinding Solvent Extraction Solvent Extraction Powdered Bulbs->Solvent Extraction Ethanol/Acid Crude Extract Crude Extract Solvent Extraction->Crude Extract Concentration Loading Loading Crude Extract->Loading pH Adjustment Resin Column Resin Column Washing Washing Resin Column->Washing Remove Impurities Loading->Resin Column Elution Elution Washing->Elution 90-95% Ethanol Purified this compound Purified this compound Elution->Purified this compound Concentration

This compound Extraction and Purification Workflow.

Note on Signaling Pathway: Specific signaling pathway data for this compound is limited in publicly available research. However, studies on the closely related isosteroidal alkaloid, imperialine, which is often co-extracted with this compound from Fritillaria, have demonstrated effects on key inflammatory pathways. The following diagram illustrates a putative anti-inflammatory signaling pathway for this compound, based on the known activities of imperialine. It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms.

Putative_Signaling_Pathway cluster_pathway Cellular Response This compound This compound NF_kB_Pathway NF-κB Pathway This compound->NF_kB_Pathway Inhibition TGF_beta_Pathway TGF-β1 Pathway This compound->TGF_beta_Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB_Pathway Inflammatory_Stimuli->TGF_beta_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) NF_kB_Pathway->Pro_inflammatory_Cytokines Upregulation Inflammation_Response Inflammatory Response TGF_beta_Pathway->Inflammation_Response Modulation Pro_inflammatory_Cytokines->Inflammation_Response

References

Application Note: Quantification of Zhebeirine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeirine is a major active isosteroidal alkaloid found in the bulbs of Fritillaria species, which are widely used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the quantification of this compound in biological samples using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is based on established protocols for this compound and other structurally related Fritillaria alkaloids.[1][2]

Principle

This method utilizes reversed-phase HPLC for the separation of this compound from endogenous matrix components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., 3-dehydroverticine (purity ≥ 98%)[1]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., mouse blood, rat plasma, tissue homogenate)

Standard Solutions and Quality Control (QC) Samples Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions at various concentrations for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into the blank biological matrix to obtain a series of calibration standards. A typical linear range is 1-3000 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for sample preparation in biological matrices like blood or plasma.[1][3]

  • To a 50 µL aliquot of the biological sample (blank, standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended HPLC and MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution may be used. An example isocratic method uses acetonitrile-0.1% formic acid.[1] A gradient can also be effective for separating multiple alkaloids.[4]
Flow Rate 0.4 mL/min[1]
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 4 minutes[1]

Table 2: Mass Spectrometer Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 5.5 kV
Ion Source Temperature 500 °C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 40 psi
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound 414.581.0Optimize for specific instrumentOptimize for specific instrument
3-dehydroverticine (IS) 430.2412.2Optimize for specific instrumentOptimize for specific instrument

Note: Declustering Potential and Collision Energy are instrument-dependent and should be optimized for maximum signal intensity.[1] For similar alkaloids, DP values are often in the range of 80-120 V and CE values in the range of 20-50 eV.[4]

Data Presentation and Method Validation

A summary of typical quantitative data from a validated method for this compound is presented below.[1]

Table 4: Summary of Quantitative Data for this compound Quantification

ParameterResult
Linearity Range 1 - 3000 ng/mL
Correlation Coefficient (r) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 13%
Inter-day Precision (%RSD) < 13%
Accuracy (% Bias) 91.2% to 112.5%
Recovery Not explicitly stated, but matrix effects were between 84.8% and 106.4%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

This compound Quantification Workflow sample Biological Sample (Plasma, Blood, etc.) prep Sample Preparation (Protein Precipitation) sample->prep Add Acetonitrile + IS analysis HPLC-MS/MS Analysis (MRM Mode) prep->analysis Inject Supernatant data Data Acquisition and Processing analysis->data quant Quantification (Calibration Curve) data->quant result Final Concentration Report quant->result

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Information specifically detailing the anticancer activities and associated cell-based assays for Zhebeirine is limited in current scientific literature. The following application notes and protocols are based on extensive research into Berberine, a structurally similar isoquinoline alkaloid with well-documented anticancer properties.[1][2][3][4][5][6] These protocols provide a robust framework for investigating the potential anticancer effects of this compound. Researchers are encouraged to adapt and optimize these methods for their specific cell lines and experimental conditions.

Introduction

This compound, an isoquinoline alkaloid, belongs to a class of natural compounds that have garnered significant interest in cancer research due to their potential therapeutic properties. A notable analogue, Berberine, has been shown to exhibit potent anticancer effects across a variety of cancer cell lines, including those from breast, lung, gastric, liver, and colorectal cancers.[1] The proposed mechanisms of action for Berberine involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.[1][4][6]

These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the anticancer efficacy of this compound. The assays described herein will enable researchers to assess its effects on cell viability, induction of apoptosis, and cell cycle progression, as well as to investigate the underlying molecular mechanisms.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

Cancer Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., MCF-70 (Control)24100 ± 4.2
102485 ± 3.1
252462 ± 5.5
502441 ± 2.8
1002423 ± 3.9
0 (Control)48100 ± 5.1
104871 ± 4.0
254845 ± 3.7
504822 ± 2.1
100489 ± 1.5
e.g., A549Data for A549 cell line

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)

Cancer Cell LineThis compound Concentration (µM)Treatment Time (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
e.g., MCF-70 (Control)242.1 ± 0.51.5 ± 0.33.6 ± 0.8
252415.4 ± 2.15.2 ± 0.920.6 ± 3.0
502432.8 ± 3.512.7 ± 1.845.5 ± 5.3
1002448.1 ± 4.225.3 ± 3.173.4 ± 7.3
e.g., A549Data for A549 cell line

Table 3: Cell Cycle Analysis of this compound-Treated Cells (Propidium Iodide Staining)

Cancer Cell LineThis compound Concentration (µM)Treatment Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MCF-70 (Control)2455.2 ± 3.128.4 ± 2.516.4 ± 1.9
252468.9 ± 4.015.1 ± 1.816.0 ± 2.1
502475.4 ± 3.89.8 ± 1.514.8 ± 2.0
1002482.1 ± 4.55.3 ± 1.112.6 ± 1.8
e.g., A549Data for A549 cell line

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).

  • Incubate the cells for 24, 48, or 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[12]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[14][15][16]

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)[15]

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[15]

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.[16]

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[17][18][19][20]

Materials:

  • Cancer cell lines treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL reagents and an imaging system.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Evaluating this compound's Anticancer Activity cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Conclusion cell_culture Cancer Cell Culture treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot data_analysis Quantitative Data Analysis apoptosis->data_analysis cell_cycle->data_analysis apoptosis_proteins Apoptotic Proteins (Bcl-2, Bax, Caspases) western_blot->apoptosis_proteins cell_cycle_proteins Cell Cycle Proteins (Cyclins, CDKs) western_blot->cell_cycle_proteins apoptosis_proteins->data_analysis cell_cycle_proteins->data_analysis conclusion Conclusion on Anticancer Effect and Mechanism data_analysis->conclusion

Caption: Workflow for assessing the anticancer potential of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of Berberine, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[6][21][22]

G Proposed Intrinsic Apoptosis Pathway for this compound cluster_0 Mitochondrial Regulation This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via the mitochondrial pathway.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zhebeirine is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, which are used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties. Evaluating the specific anti-inflammatory mechanisms of purified compounds like this compound is crucial for modern drug discovery and development. These application notes provide detailed protocols for assessing the in vitro anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation. The protocols describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation.

Principle Bacterial lipopolysaccharide (LPS) activates macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β). This process is largely mediated by the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these inflammatory genes is controlled by key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This protocol outlines methods to quantify the inhibitory effect of this compound on these inflammatory markers and pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

    • Include a vehicle control group (cells treated with DMSO or another solvent used for this compound) and an LPS-only control group.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay must be performed.

  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (1-100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Assays (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the respective kits.

  • Briefly, standards and samples are added to antibody-coated wells, followed by the addition of a biotinylated detection antibody and then a streptavidin-HRP conjugate.

  • A substrate solution is added to develop color, which is stopped with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis

This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: Seed RAW 264.7 cells (2 x 10⁶ cells/well) in a 6-well plate. After treatment with this compound and LPS (for appropriate times, e.g., 24 hours for iNOS/COX-2, 15-60 minutes for signaling proteins), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Data Presentation

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control-5.2 ± 0.8
LPS (1 µg/mL)-100
This compound + LPS188.4 ± 4.1
571.3 ± 3.512.5
1055.2 ± 2.9
2530.7 ± 2.1
5015.9 ± 1.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

CytokineTreatmentConcentration (µM)Production (% of LPS Control)
TNF-α This compound + LPS1068.1 ± 5.3
2542.5 ± 3.9
5021.3 ± 2.7
IL-6 This compound + LPS1075.4 ± 6.1
2549.8 ± 4.5
5028.6 ± 3.1
IL-1β This compound + LPS1071.2 ± 5.8
2545.0 ± 4.2
5025.1 ± 2.9

Table 3: Effect of this compound on Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Cells

ProteinTreatmentConcentration (µM)Relative Protein Expression (%)
iNOS This compound + LPS1072.3 ± 6.5
2540.1 ± 4.1
5018.9 ± 2.4
COX-2 This compound + LPS1078.5 ± 7.0
2546.7 ± 5.2
5024.3 ± 3.3

Table 4: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Pathway Proteins

PathwayProteinTreatmentConcentration (µM)Relative Phosphorylation (%)
NF-κB p-p65/p65This compound + LPS2548.2 ± 5.1
p-IκBα/IκBα2551.6 ± 4.9
MAPK p-ERK/ERKThis compound + LPS2555.4 ± 6.0
p-JNK/JNK2552.1 ± 5.5
p-p38/p382549.3 ± 4.8

(Note: Data presented in tables are illustrative and should be replaced with actual experimental results.)

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed PreTreat Pre-treat with this compound Seed->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate MTT Cell Viability (MTT) Stimulate->MTT Griess NO Production (Griess) Stimulate->Griess ELISA Cytokine Levels (ELISA) Stimulate->ELISA WB Protein Expression (Western Blot) Stimulate->WB Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis WB->Data_Analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NFkB_Pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates p50p65 NF-κB (p50/p65) IkBa->p50p65 Degrades & Releases p50p65_nuc p50/p65 p50p65->p50p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p50p65_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->p50p65_nuc Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway MAPK Signaling Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 pERK p-ERK TLR4->pERK Activates pJNK p-JNK TLR4->pJNK Activates pp38 p-p38 TLR4->pp38 Activates AP1 AP-1 (c-Jun/c-Fos) pERK->AP1 pJNK->AP1 pp38->AP1 Genes Pro-inflammatory Genes AP1->Genes Induces Transcription This compound This compound This compound->pERK Inhibits Phosphorylation This compound->pJNK Inhibits Phosphorylation This compound->pp38 Inhibits Phosphorylation

Application Notes and Protocols for Investigating the Neuroprotective Effects of Zhebeirine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Framework for Preclinical Evaluation

Introduction:

Zhebeirine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, presents a promising candidate for neuroprotective therapies. While direct and extensive research on the neuroprotective effects of this compound in animal models of neurodegenerative diseases is currently limited, its structural similarity to other well-studied neuroprotective isoquinoline alkaloids, such as Berberine, provides a strong rationale for its investigation. Alkaloids from Fritillaria species have demonstrated anti-inflammatory and anti-amyloid aggregation properties, further supporting the potential of this compound as a neuroprotective agent.[1]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound in established animal models of Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke. The protocols outlined below are based on established methodologies and the known mechanisms of related compounds, adapted to incorporate the available pharmacokinetic data for this compound. A pharmacokinetic study in mice has shown that this compound has an oral bioavailability of 22.8%, a critical parameter for designing in vivo studies.[2][3]

Disclaimer: The following protocols and expected outcomes are proposed based on the current scientific literature for related compounds. Researchers should perform dose-response studies and detailed pharmacokinetic and pharmacodynamic analyses for this compound to optimize these protocols for their specific experimental conditions.

I. Animal Models for Neuroprotection Studies

A variety of animal models can be utilized to assess the neuroprotective potential of this compound. The choice of model depends on the specific neurodegenerative condition being investigated.

Table 1: Proposed Animal Models for Testing this compound's Neuroprotective Effects

Neurodegenerative DiseaseAnimal ModelInduction Agent/MethodKey Pathological Features
Alzheimer's Disease Scopolamine-induced amnesia model (Rat/Mouse)Scopolamine hydrobromide injectionCholinergic dysfunction, short-term memory impairment
Amyloid-beta (Aβ)-induced toxicity model (Rat/Mouse)Intracerebroventricular (ICV) injection of Aβ oligomersAβ plaque deposition, neuroinflammation, cognitive deficits
Transgenic models (e.g., APP/PS1 mice)Genetic modificationAge-dependent Aβ plaque formation, gliosis, cognitive decline
Parkinson's Disease 6-hydroxydopamine (6-OHDA)-induced model (Rat/Mouse)Unilateral injection of 6-OHDA into the substantia nigra or striatumDopaminergic neuron loss, motor deficits
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model (Mouse)Systemic injection of MPTPDopaminergic neuron degeneration, motor impairments
Ischemic Stroke Middle Cerebral Artery Occlusion (MCAO) model (Rat/Mouse)Transient or permanent occlusion of the middle cerebral arteryCerebral infarction, neurological deficits, inflammation

II. Experimental Protocols

A. General Experimental Workflow

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of this compound in a preclinical setting.

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Biochemical & Histological Analysis cluster_3 Phase 4: Data Analysis & Interpretation Animal Model Selection Animal Model Selection Induction of Neurodegeneration Induction of Neurodegeneration Animal Model Selection->Induction of Neurodegeneration This compound Administration This compound Administration Induction of Neurodegeneration->this compound Administration Behavioral Tests Behavioral Tests This compound Administration->Behavioral Tests Tissue Collection Tissue Collection Behavioral Tests->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histological Staining Histological Staining Tissue Collection->Histological Staining Data Analysis Data Analysis Biochemical Assays->Data Analysis Histological Staining->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

General experimental workflow for assessing this compound.
B. Protocol for Alzheimer's Disease Model (Scopolamine-Induced Amnesia)

  • Animals: Male Wistar rats (200-250g) or Swiss albino mice (25-30g).

  • Groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • Scopolamine Control (Scopolamine 1 mg/kg, i.p.)

    • This compound (Dose 1, e.g., 10 mg/kg, p.o.) + Scopolamine

    • This compound (Dose 2, e.g., 25 mg/kg, p.o.) + Scopolamine

    • Positive Control (e.g., Donepezil 5 mg/kg, p.o.) + Scopolamine

  • Procedure:

    • Administer this compound or vehicle orally for 14 consecutive days.

    • On day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of this compound.

    • Conduct behavioral tests 30 minutes after scopolamine injection.

  • Behavioral Assessment:

    • Y-maze test: To assess spatial working memory.

    • Morris Water Maze (MWM): To evaluate spatial learning and memory.

  • Biochemical Analysis (post-euthanasia):

    • Homogenize brain tissue (hippocampus and cortex).

    • Measure Acetylcholinesterase (AChE) activity.

    • Assess markers of oxidative stress: Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH) levels.

C. Protocol for Parkinson's Disease Model (6-OHDA)
  • Animals: Male Sprague-Dawley rats (220-280g).

  • 6-OHDA Lesioning:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Infuse 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Treatment Protocol:

    • Begin this compound treatment (e.g., 25 or 50 mg/kg, p.o.) 24 hours post-surgery and continue for 21 days.

  • Behavioral Assessment:

    • Apomorphine-induced rotations: Administer apomorphine (0.5 mg/kg, s.c.) and count contralateral rotations.

    • Cylinder test: Assess forelimb asymmetry.

    • Rotarod test: Evaluate motor coordination and balance.

  • Post-mortem Analysis:

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra.

    • HPLC analysis: To measure dopamine and its metabolites (DOPAC, HVA) in the striatum.

D. Protocol for Ischemic Stroke Model (MCAO)
  • Animals: Male C57BL/6 mice (20-25g).

  • MCAO Surgery:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon filament for 60 minutes, followed by reperfusion.

  • Treatment Protocol:

    • Administer this compound (e.g., 20 or 40 mg/kg, i.p. or p.o.) immediately after reperfusion.

  • Assessment of Neurological Deficit:

    • Evaluate neurological deficits at 24 hours post-MCAO using a 5-point neurological scoring system.

  • Infarct Volume Measurement:

    • At 24 hours, sacrifice the animals and section the brains.

    • Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Biochemical and Molecular Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the ischemic hemisphere using ELISA.

    • Assess markers of apoptosis (Bax, Bcl-2, cleaved caspase-3) via Western blot.

III. Quantitative Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from the neuroprotective effects of this compound, drawing parallels from studies on Berberine.

Table 2: Expected Effects of this compound on Behavioral Tests in an Alzheimer's Model

Treatment GroupY-Maze Spontaneous Alternation (%)MWM Escape Latency (seconds) - Day 4MWM Time in Target Quadrant (seconds)
Vehicle Control75 ± 520 ± 335 ± 4
Scopolamine Control40 ± 455 ± 615 ± 3
This compound (10 mg/kg)55 ± 5#40 ± 5#25 ± 4#
This compound (25 mg/kg)68 ± 6##28 ± 4##32 ± 3##
Donepezil (5 mg/kg)72 ± 5##22 ± 3##34 ± 4##
p<0.05 vs. Vehicle Control; #p<0.05, ##p<0.01 vs. Scopolamine Control

Table 3: Expected Effects of this compound on Biochemical Markers in a Parkinson's Model

Treatment GroupApomorphine-Induced Rotations (turns/min)Striatal Dopamine (% of non-lesioned side)TH-Positive Neurons in SNc (% of non-lesioned side)
Sham0.5 ± 0.2100100
6-OHDA Control7.8 ± 1.225 ± 530 ± 6
This compound (25 mg/kg)4.5 ± 0.8#45 ± 7#50 ± 8#
This compound (50 mg/kg)2.1 ± 0.5##65 ± 8##70 ± 9##
p<0.01 vs. Sham; #p<0.05, ##p<0.01 vs. 6-OHDA Control

Table 4: Expected Effects of this compound in an Ischemic Stroke Model

Treatment GroupNeurological Score (0-4)Infarct Volume (%)Brain TNF-α (pg/mg protein)
Sham0015 ± 3
MCAO Control3.2 ± 0.445 ± 580 ± 10
This compound (20 mg/kg)2.1 ± 0.5#30 ± 4#55 ± 8#
This compound (40 mg/kg)1.5 ± 0.3##22 ± 3##35 ± 6##
p<0.01 vs. Sham; #p<0.05, ##p<0.01 vs. MCAO Control

IV. Putative Signaling Pathways

Based on the mechanisms of related isoquinoline alkaloids, this compound is hypothesized to exert its neuroprotective effects through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

A. Nrf2/HO-1 Antioxidant Pathway

This compound may mitigate oxidative stress by activating the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1 HO1 ARE->HO1 Upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Inhibits

Proposed activation of the Nrf2/HO-1 pathway by this compound.
B. NF-κB Inflammatory Pathway

This compound is proposed to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key regulator of pro-inflammatory cytokine production.

G This compound This compound NFkB NF-κB This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Proposed inhibition of the NF-κB pathway by this compound.
C. PI3K/Akt Survival Pathway

This compound may promote neuronal survival by activating the PI3K/Akt signaling pathway, which in turn inhibits pro-apoptotic proteins.

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Proposed activation of the PI3K/Akt survival pathway by this compound.

While further research is imperative to elucidate the specific neuroprotective mechanisms of this compound, the protocols and conceptual frameworks provided herein offer a robust starting point for its preclinical evaluation. The promising pharmacokinetic profile of this compound, coupled with the known neuroprotective activities of related alkaloids, underscores its potential as a novel therapeutic agent for a range of devastating neurodegenerative disorders. Rigorous investigation using the animal models and methodologies described will be crucial in translating this potential into tangible clinical benefits.

References

Application Notes: Berberine for Targeted Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Berberine, a natural isoquinoline alkaloid extracted from various medicinal herbs, has garnered significant attention in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1][2][3] Its therapeutic potential, however, is often hindered by poor bioavailability, low water solubility, and rapid metabolism in the body.[4][5] To overcome these limitations, the development of targeted drug delivery systems for berberine is a promising strategy to enhance its therapeutic efficacy while minimizing systemic toxicity.[5] This document provides a comprehensive overview of the application of berberine in targeted drug delivery systems, focusing on its anticancer properties and the underlying molecular mechanisms.

Anticancer Mechanisms of Berberine

Berberine exhibits broad-spectrum anticancer activity against a variety of cancers, including breast, lung, liver, and prostate cancers.[1][6] Its mechanisms of action are multifaceted and involve the regulation of several key cellular processes:

  • Induction of Apoptosis: Berberine can induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[7][8] It has been shown to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like BCL-2.[7] Furthermore, berberine can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the PI3K/Akt and AMPK-p53 signaling pathways.[8][9][10]

  • Cell Cycle Arrest: Berberine can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly the G1 or G2/M phase, depending on the cell type.[7][9]

  • Inhibition of Metastasis: Berberine has been demonstrated to suppress the invasion and migration of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs) and targeting signaling pathways such as the EGFR/MEK/ERK pathway.[3]

  • Autophagy Regulation: Berberine can induce autophagic cell death in cancer cells by inhibiting the mTOR signaling pathway.[10]

Targeted Drug Delivery Strategies for Berberine

To enhance the therapeutic index of berberine, various nanocarrier-based delivery systems have been explored. These systems aim to improve its solubility, protect it from degradation, and facilitate its targeted accumulation at the tumor site.[5]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs like berberine. Surface modification of liposomes with targeting ligands such as transferrin can enhance their uptake by cancer cells that overexpress the transferrin receptor.[11][12]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate berberine, providing sustained release and improved pharmacokinetic profiles.[13][14] Targeting moieties can be conjugated to the nanoparticle surface to achieve active targeting.[15]

  • Micelles and Dendrimers: These are other types of nanocarriers that can be utilized to improve the delivery of berberine.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on berberine's anticancer effects.

Table 1: In Vitro Cytotoxicity of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[7]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[7]
MCF-7Breast Cancer272.15 ± 11.06[7]
HeLaCervical Carcinoma245.18 ± 17.33[7]
HT29Colon Cancer52.37 ± 3.45[7]
A549Lung Cancer215.99 µg/mL[16]

Table 2: Effects of Berberine on Apoptosis and Cell Cycle

Cell LineEffectObservationReference
PANC-1Apoptosis Induction7% increase in apoptotic cells compared to control[9]
MIA-PaCa2Apoptosis Induction2% increase in apoptotic cells compared to control[9]
PANC-1Cell Cycle Arrest10% increase in G1 phase cells compared to control[9]
MIA-PaCa2Cell Cycle Arrest2% increase in G1 phase cells compared to control[9]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of berberine on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Berberine stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of berberine and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after berberine treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Berberine stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with berberine as described in the cell viability assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins involved in apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer membrane (e.g., PVDF)

    • Primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-caspase-3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the protein bands using an imaging system.

Visualizations

Berberine_Apoptosis_Pathway Berberine Berberine ROS ROS Generation Berberine->ROS Bax Bax (Pro-apoptotic) Berberine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Berberine-induced apoptosis signaling pathway.

Nanoparticle_Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Targeting cluster_action Cellular Action Berberine Berberine Targeted_Nanoparticle Targeted Berberine Nanoparticle Berberine->Targeted_Nanoparticle Nanocarrier Nanocarrier (e.g., Liposome) Nanocarrier->Targeted_Nanoparticle Targeting_Ligand Targeting Ligand (e.g., Transferrin) Targeting_Ligand->Targeted_Nanoparticle Administration Systemic Administration (e.g., Intravenous) Targeted_Nanoparticle->Administration Circulation Blood Circulation Administration->Circulation Tumor_Site Tumor Site (Enhanced Permeability and Retention Effect) Circulation->Tumor_Site Receptor_Binding Receptor-Mediated Endocytosis Tumor_Site->Receptor_Binding Internalization Cellular Internalization Receptor_Binding->Internalization Drug_Release Berberine Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Workflow for targeted delivery of Berberine using nanoparticles.

References

Application Notes and Protocols: Synthesis of Berberine Derivatives for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of berberine derivatives with enhanced therapeutic efficacy. Berberine, a natural isoquinoline alkaloid, exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] However, its clinical application can be limited by factors such as poor bioavailability.[4][5] Structural modification of the berberine core is a key strategy to overcome these limitations and develop derivatives with improved potency and selectivity.[2][4][6]

Overview of Berberine and its Derivatives

Berberine exerts its biological effects through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1][3][7][8] It has been shown to modulate several key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[1][8][9] The synthesis of novel berberine derivatives aims to enhance these activities and explore new therapeutic applications.[6][9]

Synthesis Protocols for Berberine Derivatives

The following protocols are generalized methods for the synthesis of berberine derivatives based on published literature. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.

General Synthesis of 9-O-Substituted Berberine Analogs

This protocol describes the synthesis of berberine derivatives with substitutions at the C9 position, which has been shown to be a promising site for modification to enhance biological activity.

Materials:

  • Berberine (BBR)

  • Acyl chlorides or sulfonyl chlorides (e.g., cyclopropanecarbonyl chloride)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Methanol (CH3OH)

  • Silica gel for column chromatography

Procedure: [10]

  • Preparation of Berberrubine (1): Heat Berberine (10 mmol) at 195-210 °C under vacuum (30-40 mmHg) for 10-15 minutes to yield a black oil. Acidify the oil with a 95:5 mixture of ethanol and concentrated HCl. Remove the solvent by evaporation and purify the residue by flash chromatography on silica gel using a CH2Cl2/CH3OH gradient to obtain berberrubine (1) as an orange solid.

  • Acylation/Sulfonylation: To a stirred solution of berberrubine (1) (0.28 mmol) in anhydrous CH3CN, add triethylamine (1.26 mmol) and heat to 70 °C.

  • Add the desired acyl chloride or sulfonyl chloride (1.1–1.2 eq) to the reaction mixture and stir for 5–6 hours.

  • Cool the mixture to allow for complete precipitation of the product.

  • Filter the precipitate and wash with CH2Cl2 to afford the target 9-O-substituted berberine derivatives.

Synthesis of C9-Conjugated Berberine-Canagliflozin Derivatives

This protocol outlines the synthesis of a hybrid compound by conjugating canagliflozin to the C9 position of berberine, aiming to combine their therapeutic effects.

Materials: [11]

  • Berberine

  • Canagliflozin

  • Coupling reagents (e.g., DCC, EDC)

  • Anhydrous solvents (e.g., DMF, DMSO)

Procedure (Conceptual):

  • Activation of Canagliflozin: Activate the appropriate functional group on canagliflozin for conjugation. This may involve the formation of an active ester or other reactive intermediate.

  • Preparation of 9-O-demethylated Berberine (Berberrubine): Prepare berberrubine from berberine as described in Protocol 2.1.

  • Conjugation: React the activated canagliflozin with berberrubine in an anhydrous solvent in the presence of a suitable base or coupling agent.

  • Purification: Purify the resulting conjugate using chromatographic techniques such as HPLC to obtain the final product, B9OC.

Experimental Protocols for Efficacy Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of berberine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Berberine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the berberine derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of berberine derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Berberine derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the berberine derivatives in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following tables summarize the efficacy of selected berberine derivatives from the literature.

CompoundTargetCell Line/OrganismEfficacy (IC50/MIC)Reference
Berberine AnticancerHepG2 (Liver Cancer)Variable[1]
Compound 14c AntiviralCoxsackievirus B3IC50: 3.08-9.94 µM[9]
Compound 3e Anti-inflammatoryTNF-α-induced NF-κB>65-87% inhibition[10]
B9OC AntimicrobialS. aureus, E. coliMIC80 lower than Berberine[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Berberine Derivatives

Berberine and its derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Berberine_Signaling_Pathway BBR Berberine Derivatives EGFR EGFR BBR->EGFR Inhibits PI3K PI3K BBR->PI3K Inhibits Akt Akt BBR->Akt Inhibits mTOR mTOR BBR->mTOR Inhibits MEK MEK BBR->MEK Inhibits ERK ERK BBR->ERK Inhibits JNK JNK/p38 MAPK BBR->JNK Activates Caspases Caspases BBR->Caspases Activates Metastasis Metastasis BBR->Metastasis Inhibits NFkB NF-κB BBR->NFkB Inhibits EGFR->PI3K EGFR->MEK PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK->ERK ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Caspases->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by Berberine derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development of novel berberine derivatives.

Experimental_Workflow start Start: Identify Lead Compound (Berberine) synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Screening (Anticancer, Antimicrobial) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end End: Candidate for Preclinical Development in_vivo->end

Caption: Workflow for developing novel Berberine derivatives.

References

Application Notes and Protocols for Studying the Cellular Effects of Zhebeirine (and its likely counterparts Zebularine and Berberine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Zhebeirine is an alkaloid that has been investigated for its potential therapeutic properties. However, the scientific literature is more abundant with research on structurally similar or functionally related compounds such as Zebularine, a DNA methyltransferase (DNMT) inhibitor, and Berberine, an isoquinoline alkaloid. This document provides detailed protocols for studying the cellular effects of these compounds, which may serve as a valuable reference for investigating this compound. The focus is on their anti-cancer, anti-inflammatory, and neuroprotective properties.

Section 1: Zebularine - A DNA Methyltransferase Inhibitor

Zebularine is recognized for its anti-tumor effects in various human cancer cells by inhibiting DNA methylation.[1][2] It preferentially targets cancer cells over normal fibroblasts, suggesting potential for selective anticancer therapy.[3]

Data Presentation: Effects of Zebularine on Cancer Cells
Cell LineCancer TypeIC50 (µM)Observed EffectsReference
Malignant Mesothelioma CellsMesotheliomaDose-dependentInhibition of cell growth, S-phase delay, induction of cell death.[1]
TFK-1, HuCCT1CholangiocarcinomaNot SpecifiedInduction of apoptosis, decrease in DNMT1, DNMT3a, and DNMT3b protein levels, suppression of Wnt signaling pathway.[2]
SW620, SW620/OxRColorectal CancerNot SpecifiedSuppression of invasion activity, up-regulation of let-7b.[4]
Experimental Protocols

1. General Cell Culture and Treatment with Zebularine

This protocol outlines the basic steps for culturing cells and treating them with Zebularine. Specific cell lines may require specialized media and conditions.

  • Materials:

    • Appropriate cancer cell line (e.g., TFK-1, SW620)

    • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Zebularine (stock solution prepared in DMSO or PBS)

    • T25 or T75 culture flasks, 6-well plates, 96-well plates

    • Incubator (37°C, 5% CO2)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

  • Procedure:

    • Cell Seeding: Culture cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

    • Allow cells to adhere overnight in the incubator.

    • Zebularine Treatment: Prepare serial dilutions of Zebularine in complete growth medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Zebularine. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest Zebularine concentration).

    • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay)

  • Materials:

    • Cells seeded in a 96-well plate and treated with Zebularine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Materials:

    • Cells treated with Zebularine in 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Collect the cell culture supernatant (containing floating cells) and trypsinize the adherent cells.

    • Combine the floating and adherent cells and centrifuge at 1500 rpm for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.[5][6]

4. Western Blot for Signaling Pathway Analysis

  • Materials:

    • Cells treated with Zebularine

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-DNMT1, anti-β-catenin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Lyse the treated cells with RIPA buffer and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

Mandatory Visualization

Zebularine_Workflow cluster_prep Cell Preparation cluster_treatment Zebularine Treatment cluster_assays Downstream Assays start Seed Cancer Cells adhere Allow Adherence start->adhere treat Treat with Zebularine (various concentrations) adhere->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis western Western Blot incubate->western

Caption: Experimental workflow for studying Zebularine effects.

Zebularine_Signaling Zebularine Zebularine DNMT1 DNMT1 Zebularine->DNMT1 inhibits Wnt_Signaling Wnt Signaling Pathway Zebularine->Wnt_Signaling suppresses Apoptosis Apoptosis Zebularine->Apoptosis induces DNA_Methylation DNA Methylation DNMT1->DNA_Methylation catalyzes DNMT1->Apoptosis prevents Tumor_Suppressor Tumor Suppressor Genes (e.g., p16) DNA_Methylation->Tumor_Suppressor silences Cell_Growth Cell Growth Inhibition Tumor_Suppressor->Cell_Growth inhibits Beta_Catenin β-catenin Wnt_Signaling->Beta_Catenin stabilizes Beta_Catenin->Cell_Growth promotes

Caption: Zebularine's proposed mechanism of action in cancer cells.

Section 2: Berberine - A Multifunctional Alkaloid

Berberine is an alkaloid with a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Its mechanisms of action are diverse, involving multiple signaling pathways.

Data Presentation: Effects of Berberine
Cell TypeConditionKey FindingsSignaling Pathways ImplicatedReference
Macrophages (RAW 264.7)LPS-induced inflammationReduced pro-inflammatory mediators.TLR4/NF-κB[7]
Intestinal Epithelial Cells (IEC-18)LPS-induced inflammationIncreased cell viability, restricted DNA replication, inhibited cell cycle, promoted apoptosis.NF-κB, AP-1[8][9]
Primary Hippocampal NeuronsAmyloid-β induced toxicityUpregulated mitochondrial membrane potential and ATP levels, inhibited apoptosis.PI3K/Akt[10]
Breast Cancer Cells (MCF-7, MDA-MB-231)CancerInduced apoptosis through increased ROS.p38 MAPK[11]
Hepatocellular Carcinoma (HCC) cellsCancerInduced mitochondrial apoptosis.Bax/Caspase-3[11]
Experimental Protocols

1. Anti-inflammatory Assay in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat cells with various concentrations of Berberine for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.

    • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.

    • Western Blot: Analyze the expression of key inflammatory proteins like iNOS, COX-2, and phosphorylated NF-κB p65.

2. Neuroprotection Assay in Neuronal Cells

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary neurons.

  • Treatment:

    • Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.

    • Pre-treat the differentiated cells with Berberine for 24 hours.

    • Induce neurotoxicity by exposing the cells to a neurotoxin like 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.

  • Analysis:

    • Cell Viability (MTT or LDH assay): Assess the protective effect of Berberine against neurotoxin-induced cell death.

    • Mitochondrial Membrane Potential (JC-1 assay): Evaluate the effect of Berberine on mitochondrial health.

    • Apoptosis Assay (Caspase-3 activity assay or Annexin V/PI staining): Determine if Berberine prevents apoptosis.

Mandatory Visualization

Berberine_Workflow cluster_prep Cell Preparation cluster_treatment Berberine Treatment & Stimulation cluster_assays Downstream Assays start Seed Macrophages or Neuronal Cells adhere Allow Adherence/Differentiation start->adhere treat Pre-treat with Berberine adhere->treat stimulate Induce Inflammation (LPS) or Neurotoxicity (Aβ) treat->stimulate inflammation Inflammatory Markers (NO, Cytokines) stimulate->inflammation viability Cell Viability (MTT) stimulate->viability apoptosis Apoptosis (Caspase-3) stimulate->apoptosis

Caption: Workflow for studying Berberine's effects.

Berberine_Signaling cluster_inflammation Anti-inflammatory cluster_neuroprotection Neuroprotection cluster_cancer Anti-cancer Berberine Berberine NFkB NF-κB Berberine->NFkB inhibits ROS ROS Berberine->ROS inhibits PI3K_Akt PI3K/Akt Pathway Berberine->PI3K_Akt activates p38_MAPK p38 MAPK Berberine->p38_MAPK activates Bax Bax Berberine->Bax increases LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis_N Neuronal Apoptosis Mitochondria->Apoptosis_N PI3K_Akt->Apoptosis_N inhibits Apoptosis_C Cancer Cell Apoptosis p38_MAPK->Apoptosis_C Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis_C

Caption: Key signaling pathways modulated by Berberine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Zhebeirine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields during the extraction of Zhebeirine and related steroidal alkaloids from Fritillaria species.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is extremely low. What are the fundamental factors I should check first?

Low yields can often be traced back to initial preparation steps or suboptimal extraction parameters. Before modifying complex protocols, ensure the following fundamentals are addressed:

  • Raw Material Quality: The concentration of alkaloids can vary significantly based on the plant's species, origin, harvest time, and storage conditions. Ensure you are using high-quality, correctly identified plant material (Fritillaria bulbs).

  • Particle Size: Inefficient grinding of the bulbs can drastically reduce extraction efficiency. The material should be ground to a fine powder to maximize the surface area exposed to the solvent.

  • Incomplete Cell Lysis: Steroidal alkaloids are located within plant cells. Initial pre-treatment steps can be crucial. One effective method involves soaking the powdered plant material in an ammonia solution before extraction to help break down cell walls and liberate the alkaloids.[1]

  • Extraction Parameters: The choice of solvent, temperature, time, and the ratio of solvent to solid material are critical. Even small deviations from optimal conditions can lead to significant drops in yield.

Below is a troubleshooting flowchart to guide your initial investigation.

G cluster_issues Potential Issues start Start: Low this compound Yield check_material 1. Assess Raw Material (Species, Quality, Storage) start->check_material check_prep 2. Review Sample Preparation (Grinding, Particle Size) check_material->check_prep Material OK? issue1 Incorrect Plant Species or Poor Quality check_material->issue1 check_params 3. Evaluate Extraction Parameters (Solvent, Temp, Time, Ratio) check_prep->check_params Prep OK? issue2 Coarse Powder (Insufficient Surface Area) check_prep->issue2 check_purification 4. Analyze Purification Step (High Product Loss?) check_params->check_purification Params OK? issue3 Suboptimal Conditions (e.g., Wrong Solvent %) check_params->issue3 optimize Implement Optimized Protocol (See Q2, Q3, Q4) check_purification->optimize Purification OK? issue4 Product Loss During Resin Binding/Elution check_purification->issue4 end_node End: Improved Yield optimize->end_node

Caption: Troubleshooting flowchart for low this compound yield.

Q2: How can I optimize my conventional solvent extraction protocol for a higher yield?

Optimizing the main extraction parameters is the most effective way to boost the yield of total alkaloids from Fritillaria bulbs. Reflux extraction with ethanol is a commonly cited method.[1][2] The key is to find the right balance between these factors, as maximizing one does not guarantee the best overall result.

An orthogonal experimental design to optimize the extraction of total alkaloids from Fritillaria cirrhosa bulbs identified the following optimal conditions.[1]

ParameterOptimal ValueNotes
Solvent Concentration 90% Ethanol (v/v)Higher ethanol concentrations were found to be more effective.[1]
Extraction Temperature 80°CProvides a good balance between solubility and preventing degradation.[1]
Liquid-to-Solid Ratio 15:1 (mL/g)Ensures sufficient solvent to fully saturate the plant material.[1]
Extraction Time 120 minutesLonger times did not significantly increase the yield and may risk degradation.[1]
Q3: Are there advanced extraction techniques that are more efficient than traditional methods?

Yes. Ultrasound-Assisted Extraction (UAE) is a modern and highly efficient alternative to conventional methods like reflux extraction.[3][4][5] This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls disrupts them, enhancing solvent penetration and accelerating the release of bioactive compounds.

Advantages of UAE:

  • Higher Yield: UAE can significantly increase the extraction efficiency of alkaloids.[6]

  • Shorter Extraction Time: The process is often much faster, reducing times from hours to minutes.[3][5]

  • Lower Temperatures: Extraction can be performed at lower temperatures, which is crucial for protecting thermally sensitive compounds from degradation.[5]

MethodTypical TimeTypical TemperatureRelative Yield
Conventional Reflux 120 - 180 min80 - 95°CBaseline
Ultrasound-Assisted 20 - 60 min50 - 66°CSignificantly Higher[3][6]
Q4: I am losing a significant portion of my product during the purification stage. How can I improve recovery?

High product loss after extraction often points to an inefficient purification method. For enriching steroidal alkaloids from the crude extract of Fritillaria, macroporous resin adsorption chromatography is a highly effective and scalable technique.[7][8]

This method involves passing the crude extract through a column packed with a suitable resin. The target alkaloids adsorb to the resin, while impurities are washed away. The purified alkaloids are then eluted with a different solvent. Studies have shown this technique can increase the content of total alkaloids by over 20-fold with recovery yields exceeding 90%.[7][8]

G cluster_extraction Extraction Phase cluster_purification Purification Phase raw_material Powdered Fritillaria Bulbs extraction Optimized Extraction (e.g., 90% EtOH, 80°C, 120 min) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract adsorption Load onto Macroporous Resin (Alkaloids Bind) crude_extract->adsorption High Recovery (>90%) washing Wash Column (Remove Impurities) adsorption->washing elution Elute with Ethanol (Collect Alkaloids) washing->elution final_product High-Purity this compound elution->final_product

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Optimized Ethanol Reflux Extraction

This protocol is based on the optimized conditions for extracting total alkaloids from Fritillaria cirrhosa.[1]

  • Preparation: Grind dried Fritillaria bulbs into a fine powder.

  • Pre-treatment: Soak 50 g of the powder in 70 mL of ammonia for 1-2 hours. This step is optional but recommended to improve cell wall disruption.[1]

  • Extraction:

    • Transfer the pre-treated powder to a round-bottom flask.

    • Add 750 mL of 90% ethanol (a 15:1 liquid-to-solid ratio).[1]

    • Set up a reflux condenser and place the flask in a water bath pre-heated to 80°C.[1]

    • Conduct the reflux extraction for 120 minutes with continuous stirring.[1]

  • Filtration: After extraction, allow the mixture to cool slightly and filter it through an appropriate filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • Purification: Proceed with purification using macroporous resin chromatography (as described in Q4).

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This is a general protocol adapted from methodologies for extracting alkaloids and other bioactive compounds.[3][5]

  • Preparation: Mix 10 g of finely powdered Fritillaria bulbs with 200 mL of 60-80% ethanol (a 20:1 liquid-to-solid ratio) in a beaker or flask.[5]

  • Sonication:

    • Place the vessel in an ultrasonic bath or use a probe-type sonicator.

    • Set the extraction temperature to 50-60°C.[3]

    • Apply ultrasound at a frequency of 20-40 kHz for 20-30 minutes.[4]

  • Filtration & Concentration: Follow steps 4 and 5 from the Reflux Extraction protocol to obtain the crude extract.

  • Purification: Proceed with purification.

Biological Context: Signaling Pathway Inhibition

For researchers in drug development, it is relevant to note that total alkaloids from Fritillaria cirrhosa have been shown to inhibit key signaling pathways involved in inflammation and fibrosis, such as the TGF-β and NF-κB pathways.[2] Understanding this mechanism can be crucial for downstream applications.

G tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor Binds smad p-Smad2/3 receptor->smad Phosphorylates nucleus Nucleus smad->nucleus Translocates fibrosis Collagen Synthesis (Fibrosis) nucleus->fibrosis inflammation Pro-inflammatory Cytokines nucleus->inflammation tnfa TNF-α ikb IκBα tnfa->ikb Degrades nfkb p-p65 (NF-κB) ikb->nfkb Releases & Activates nfkb->nucleus Translocates bfcta Total Fritillaria Alkaloids (e.g., this compound) bfcta->smad Inhibits bfcta->nfkb Inhibits

Caption: Inhibition of TGF-β/Smad and NF-κB pathways by Fritillaria alkaloids.[2]

References

Zhebeirine stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability of Zhebeirine in different solvents is not extensively available in published scientific literature. This guide provides a framework for researchers to establish the stability profile of this compound based on general principles of natural product chemistry, stability testing guidelines, and the known chemical structure of isosteroidal alkaloids. The protocols and potential degradation pathways described herein are intended as a starting point for experimental investigation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound solutions.

Problem Possible Cause Troubleshooting Steps
Poor Solubility of this compound This compound is a complex, high molecular weight isosteroidal alkaloid with limited polarity.1. Solvent Selection: Start with solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for initial stock solutions. For aqueous buffers, consider using a co-solvent (e.g., methanol, acetonitrile) or a solubilizing agent, but verify their inertness in preliminary stability runs.2. pH Adjustment: The tertiary amine in the this compound structure allows for salt formation. Carefully acidifying the aqueous medium (e.g., with HCl or formic acid) to a pH below the pKa of the amine may improve solubility.3. Sonication/Vortexing: Gentle sonication or vortexing can aid dissolution. Avoid excessive heating, which could initiate degradation.
Unexpectedly Fast Degradation in Solution The solvent may not be inert, or the storage conditions may be inappropriate. Common factors include temperature, light, pH, and oxidation.[1]1. Use High-Purity Solvents: Ensure solvents are of high purity (e.g., HPLC or LC-MS grade) and free from peroxides or other reactive impurities.2. Control Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping containers in foil.[1]3. De-gas Solvents: For sensitive experiments, de-gas aqueous solvents to remove dissolved oxygen and minimize oxidation.
Appearance of Multiple Peaks in HPLC Analysis of a Freshly Prepared Sample This could indicate immediate degradation upon dissolution, the presence of isomers, or impurities in the starting material.1. Verify Purity of Starting Material: Use a reference standard of known purity. Analyze the solid material by a secondary method if possible.2. Inject Immediately After Dissolution: Compare the chromatogram of a sample injected immediately after preparation with one that has been allowed to stand at room temperature for a short period.3. Modify HPLC Method: Poor chromatography can sometimes manifest as split or multiple peaks. Ensure the mobile phase pH is appropriate for the analyte and that the column is not overloaded.
Inconsistent Results in Stability Studies This can be due to variability in experimental conditions, sample preparation, or the analytical method itself.1. Standardize Protocols: Ensure that all parameters (solvent volume, concentration, temperature, light exposure, etc.) are kept consistent between experiments.2. Use a Validated Analytical Method: The analytical method must be proven to be stability-indicating.[2] This means it can separate the intact drug from its degradation products.3. Include Control Samples: Always run control samples (e.g., this compound in the same solvent stored under inert, protected conditions) alongside stressed samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting this compound stability?

A1: Based on its isosteroidal alkaloid structure containing a tertiary amine and hydroxyl groups, the most critical factors are likely to be pH, the presence of oxidizing agents, and exposure to light (photostability).[1] Temperature will also play a significant role in accelerating degradation reactions.

Q2: Which solvents are recommended for preparing this compound stock solutions for stability studies?

A2: For a high-concentration stock solution, DMSO is a common choice due to its high solubilizing power. However, for the actual stability study, it is crucial to dilute the stock into the final test solvent (e.g., buffers of different pH, water-acetonitrile mixtures) to a low final concentration of DMSO (typically <0.5%) to minimize its effect on the experiment.

Q3: How can I determine the degradation products of this compound?

A3: Forced degradation studies are designed to generate degradation products.[2][3] By exposing this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and intense light), you can accelerate the formation of degradants. These can then be separated and identified using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS).[4]

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[2] It is crucial because it ensures that the measurement of the parent compound is accurate and that any decrease in its concentration is due to degradation, which is simultaneously observed by the appearance of degradant peaks.

Q5: At what temperatures should I conduct stability testing?

A5: Stability testing is typically performed under both long-term and accelerated conditions.[5][6]

  • Long-Term (Real-Time) Studies: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated Studies: 40°C ± 2°C / 75% RH ± 5% RH. For solutions, studies are often conducted at refrigerated (2-8°C), room, and elevated temperatures (e.g., 40°C, 60°C).

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method for this compound, a crucial first step for any stability study.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size), which is versatile for alkaloid analysis.

  • Mobile Phase Selection:

    • Solvent A: Water with an acidic modifier. Test 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic pH will protonate the tertiary amine, improving peak shape.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for complex molecules.

  • Detection: Use a PDA (Photodiode Array) or DAD (Diode-Array) detector to monitor the analyte over a range of wavelengths (e.g., 200-400 nm) to determine the optimal detection wavelength.

  • Gradient Optimization:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.

    • Refine the gradient around the elution time to ensure good separation from any potential impurities or early-forming degradants.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[3][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions: For each condition, use a control sample (this compound solution stored at 2-8°C in the dark) and a blank (stress agent in solvent without this compound). Aim for 5-20% degradation of the active substance.[8]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for intervals (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for intervals, protected from light.

    • Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) for intervals.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase to a suitable concentration, and analyze using the developed stability-indicating HPLC-PDA method. Analyze for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.

Data Presentation

Table 1: Summary of this compound Stability Under Forced Degradation

(This is a template table. Actual data must be generated experimentally.)

Stress Condition Time (hours) % this compound Remaining Number of Degradation Products Major Degradant Peak (Retention Time, RRT)
0.1 M HCl, 60°C24e.g., 85.2%e.g., 2e.g., Peak at RRT 0.85
0.1 M NaOH, 60°C24e.g., 91.5%e.g., 1e.g., Peak at RRT 0.92
3% H₂O₂, RT24e.g., 78.9%e.g., 3e.g., Peak at RRT 1.15
Heat, 80°C48e.g., 95.1%e.g., 1e.g., Peak at RRT 0.88
Light (ICH Q1B)24e.g., 98.3%e.g., 0e.g., N/A

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL in MeCN) prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 60°C) prep_samples->stress_base stress_ox Oxidation (3% H2O2, RT) prep_samples->stress_ox stress_therm Thermal Stress (80°C) prep_samples->stress_therm stress_photo Photolytic Stress (ICH Q1B) prep_samples->stress_photo analysis_neutralize Neutralize/Quench (if applicable) stress_acid->analysis_neutralize stress_base->analysis_neutralize stress_ox->analysis_neutralize stress_therm->analysis_neutralize stress_photo->analysis_neutralize analysis_hplc Analyze by Stability-Indicating HPLC-PDA/MS analysis_neutralize->analysis_hplc analysis_data Evaluate Data: - % Assay of this compound - Peak Purity - Mass Balance analysis_hplc->analysis_data

Caption: Workflow for a forced degradation study of this compound.

G cluster_main Hypothesized Degradation Pathways for this compound cluster_ox Oxidative Stress cluster_acid Acidic Stress parent This compound (C27H45NO3) n_oxide This compound N-Oxide parent->n_oxide H2O2 ketone Oxidized Product (Hydroxyl to Ketone) parent->ketone H2O2 rearrangement Acid-Catalyzed Rearrangement Product parent->rearrangement H+, Heat

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Zhebeirine Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Zhebeirine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS analysis of this compound in a question-and-answer format.

My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for this compound, an alkaloid, is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic nitrogen atom in this compound and acidic residual silanol groups on the silica-based column packing material.

Here are the common causes and their respective solutions:

  • Secondary Silanol Interactions:

    • Solution:

      • Mobile Phase Modification: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites.

      • pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (note: ensure column stability at higher pH). Conversely, a very low pH (e.g., below 3) can protonate the silanol groups and reduce interactions. The predicted pKa of this compound is around 14.90, suggesting it will be protonated at typical reversed-phase LC pH values.[1]

      • Use of Modern Columns: Employ end-capped columns or those with a base-deactivated stationary phase specifically designed to minimize silanol interactions.

  • Column Overload:

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-column Volume:

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volumes.

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.

I am observing poor sensitivity and a low signal for this compound. What should I check?

Low sensitivity can stem from several factors, from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.

  • Suboptimal Ionization:

    • Solution: this compound, as a basic compound, is expected to ionize well in positive ion mode electrospray ionization (ESI+). Ensure the MS is operating in the correct polarity mode. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific instrument and mobile phase conditions.

  • Sample Degradation:

    • Solution: Investigate the stability of this compound in your sample matrix and processing conditions. Consider performing forced degradation studies (e.g., exposure to acid, base, oxidation, light, and heat) to understand its degradation pathways.[2][3][4][5][6] Store samples at low temperatures and protect them from light if necessary.

  • Matrix Effects (Ion Suppression):

    • Solution: Matrix components co-eluting with this compound can suppress its ionization. To mitigate this:

      • Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7]

      • Modify the chromatographic method to separate this compound from the interfering matrix components.

      • Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available, as it can compensate for matrix effects.

  • In-source Fragmentation:

    • Solution: High source temperatures or voltages can cause the this compound molecule to fragment within the ion source, reducing the intensity of the precursor ion. Optimize source conditions to minimize fragmentation.

How can I manage and assess matrix effects for this compound quantification in biological samples?

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in bioanalysis.

  • Assessment of Matrix Effects:

    • Post-extraction Spike Method: Compare the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

    • Post-column Infusion: Infuse a constant flow of this compound solution into the MS while injecting an extracted blank matrix. Dips or enhancements in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.

  • Strategies to Minimize Matrix Effects:

    • Chromatographic Separation: Optimize the LC method to separate this compound from matrix components.

    • Sample Preparation: Employ more rigorous sample cleanup procedures. Protein precipitation is a simple but less clean method.[7] SPE or LLE can provide cleaner extracts.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for signal variations.

What are the key parameters for a robust LC-MS method for this compound quantification?

A robust and reliable method is essential for accurate quantification. Here are some key considerations:

  • Column: A C18 column is commonly used for the analysis of alkaloids.[7][8] Consider using a column with a smaller particle size (e.g., sub-2 µm) for better resolution and faster analysis, if your system can handle the backpressure.

  • Mobile Phase: A typical mobile phase for alkaloid analysis consists of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[8][9] The addition of an acid helps to protonate the analyte and improve peak shape.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ions for this compound.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability.[10][11][12][13]

Experimental Protocols

This section provides a general framework for developing and validating an LC-MS method for this compound quantification, based on FDA guidelines for bioanalytical method validation.[10][11][12][13]

1. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (if used) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solutions.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate working solutions into the blank biological matrix.

  • Sample Extraction:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma/serum sample, vortex, and centrifuge. Collect the supernatant.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute this compound with a suitable solvent.[7]

    • Liquid-Liquid Extraction (LLE): Extract this compound from the aqueous sample into an immiscible organic solvent.

2. LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These will need to be optimized for your specific instrument and application.

ParameterRecommended Starting Condition
LC System UPLC or HPLC system
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and optimizing the precursor and product ions.
Source Parameters Optimize capillary voltage, source temperature, nebulizer gas, and drying gas flow rates.

3. Bioanalytical Method Validation

Conduct a full validation of the analytical method as per FDA guidelines, including the following tests:[10][11][12][13]

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of this compound.

  • Linearity and Range: Establish a calibration curve over the expected concentration range and determine the coefficient of determination (r²).

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentration levels.

  • Recovery: Evaluate the extraction efficiency of the sample preparation method.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow General Troubleshooting Workflow for this compound LC-MS Analysis start Problem Observed (e.g., Peak Tailing, Low Signal) check_lc Check LC System start->check_lc check_ms Check MS System start->check_ms check_sample Check Sample Preparation start->check_sample lc_issues Peak Shape Issues? (Tailing, Broadening) check_lc->lc_issues rt_shift Retention Time Shift? check_lc->rt_shift ms_sensitivity Low Sensitivity? check_ms->ms_sensitivity sample_recovery Low Recovery? check_sample->sample_recovery matrix_effects Matrix Effects? check_sample->matrix_effects solution_lc Adjust Mobile Phase Use B-D Column Check for Overload lc_issues->solution_lc Yes solution_rt Check Pump and Solvent Composition Equilibrate Column rt_shift->solution_rt Yes solution_ms Optimize Source Parameters Check for Contamination ms_sensitivity->solution_ms Yes solution_sample Optimize Extraction Method Assess Stability sample_recovery->solution_sample Yes matrix_effects->solution_sample Yes end_node Problem Resolved solution_lc->end_node solution_rt->end_node solution_ms->end_node solution_sample->end_node

Caption: A flowchart for troubleshooting common LC-MS issues.

Sample Preparation Workflow

SamplePreparationWorkflow Sample Preparation Workflow for this compound in Biological Matrix start Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard start->add_is extraction Extraction Method add_is->extraction ppt Protein Precipitation (e.g., with Acetonitrile) extraction->ppt Simple lle Liquid-Liquid Extraction extraction->lle Cleaner spe Solid-Phase Extraction extraction->spe Cleanest centrifuge Centrifuge ppt->centrifuge dry_reconstitute Evaporate and Reconstitute lle->dry_reconstitute spe->dry_reconstitute supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis supernatant->analysis dry_reconstitute->analysis

Caption: A diagram illustrating different sample preparation workflows.

References

Optimizing Dosage for Zhebeirine in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively documents the biological activities of alkaloids from Fritillaria thunbergii bulbs, the primary source of Zhebeirine. However, research focusing specifically on this compound is limited. The majority of published studies attribute the pharmacological effects of Fritillaria thunbergii extracts to other major alkaloids, such as Peimine and Peiminine.

This technical support center provides guidance based on the available data for these related compounds. Researchers should use this information as a starting point and recognize that protocols will require significant optimization and validation for pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological source?

This compound is a C-nor-D-homosteroidal alkaloid. It is isolated from the bulbs of Fritillaria thunbergii Miq., a plant used in traditional Chinese medicine. While Fritillaria thunbergii is known for its anti-inflammatory, antitussive, and anti-cancer properties, these effects are often attributed to the more abundant alkaloids, Peimine and Peiminine.[1][2]

Q2: I am starting an in vivo study with this compound. What is a recommended starting dose?

Due to the lack of specific in vivo studies on this compound, a definitive starting dose cannot be provided. However, we can look at the dosages used for the related, and more thoroughly researched, alkaloids from the same plant, Peimine and Peiminine. For oral administration in mice, studies on Peiminine have used doses ranging from 1 to 6 mg/kg.[3][4] For anti-inflammatory studies involving acute lung injury in mice, a combination of Peimine and Peiminine has been administered orally.[5]

Recommendation: For a new in vivo study with this compound, a pilot dose-ranging study is highly recommended. Based on data from related compounds, a conservative starting oral dose in mice could be in the range of 1-5 mg/kg, with careful observation for any signs of toxicity.

Q3: What is the known toxicity profile of this compound? Is there an established LD50?

There is no published LD50 (median lethal dose) specifically for this compound. Early toxicological studies on the hydrobromide salts of Peimine and Peiminine in mice determined a minimal lethal dose of 9 mg/kg for both compounds when administered via intravenous injection.[6] Animals that survived doses of 3-4 mg/kg exhibited convulsive movements.[6] It is crucial to note that toxicity can vary significantly with the route of administration.

Troubleshooting:

  • Issue: Observed signs of toxicity (e.g., convulsions, lethargy, significant weight loss) in animal models at the initial dose.

  • Solution: Immediately lower the dose by at least 50% for the next cohort of animals. Ensure the vehicle used for administration is well-tolerated and non-toxic. Consider the route of administration, as oral gavage is generally associated with lower acute toxicity compared to intravenous injection.

Q4: Which administration route is most appropriate for this compound in animal models?

The most common administration routes for related alkaloids like Peimine and Peiminine in animal studies are oral gavage and intraperitoneal injection.[3][4][5] Oral administration is often preferred for studies investigating chronic effects or for compounds intended for oral delivery in clinical applications.

Troubleshooting:

  • Issue: Poor solubility of this compound for injection.

  • Solution: Test a range of pharmaceutically acceptable vehicles. For related alkaloids, phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) have been used.[3][4][7] Ensure the final concentration of the vehicle (e.g., DMSO) is below the threshold known to cause toxicity in the chosen animal model.

  • Issue: Stress-induced artifacts from handling and injection.

  • Solution: Ensure all personnel are proficient in animal handling and injection techniques. Include a vehicle-only control group to account for the effects of the administration procedure itself.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following tables summarize available data for the related alkaloids, Peimine and Peiminine.

Table 1: Toxicity Data for Peimine and Peiminine Hydrobromide in Mice

CompoundAdministration RouteParameterValueAnimal Model
Peimine HBrIntravenousMinimal Lethal Dose9 mg/kgMice
Peiminine HBrIntravenousMinimal Lethal Dose9 mg/kgMice

Data from Chen and Chou, 1936.[6]

Table 2: Exemplary Oral Dosage of Peiminine in an Immunomodulation Study

CompoundAdministration RouteDosage RangeDurationAnimal Model
PeiminineOral1, 3, and 6 mg/kg30 daysBALB/c Mice

Data from Mansouri Motlagh et al., 2023.[3]

Experimental Protocols

The following are generalized protocols for experiments conducted with the related alkaloids, Peimine and Peiminine. These should be adapted and optimized for this compound.

Protocol 1: Assessment of Anti-Inflammatory Activity in a Murine Acute Lung Injury (ALI) Model (Adapted from Li et al., 2022) [5]

  • Animal Model: Male BALB/c mice.

  • Acclimatization: House animals under standard conditions for at least one week prior to the experiment.

  • Grouping:

    • Control Group (Vehicle)

    • LPS-induced ALI Group (Vehicle + LPS)

    • This compound Treatment Groups (various doses of this compound + LPS)

    • Positive Control Group (e.g., Dexamethasone + LPS)

  • Drug Administration: Administer this compound (suspended in a suitable vehicle like 0.5% sodium carboxymethylcellulose) or vehicle orally once daily for 7 days.

  • Induction of ALI: On day 7, one hour after the final oral administration, induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS).

  • Sample Collection: 6-24 hours post-LPS administration, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • Measure total and differential cell counts in BALF.

    • Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF using ELISA.

    • Perform histological analysis of lung tissue to assess inflammation and injury.

    • Conduct Western blot or qPCR on lung tissue homogenates to analyze the expression of proteins in relevant signaling pathways (e.g., NF-κB, MAPK).

Protocol 2: Acute Oral Toxicity Assessment (General Guideline)

  • Animal Model: Typically mice or rats of a single sex.

  • Acclimatization: As above.

  • Grouping:

    • Control Group (Vehicle)

    • Multiple dose groups of this compound.

  • Administration: Administer a single oral dose of this compound at various concentrations to different groups. A limit test at a high dose (e.g., 2000 mg/kg) can be a starting point.

  • Observation: Observe animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, body weight changes, and any mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • LD50 Calculation: If mortality occurs, the LD50 can be calculated using appropriate statistical methods.

Signaling Pathways and Visualizations

The anti-inflammatory effects of the related alkaloids, Peimine and Peiminine, are reported to involve the modulation of the NF-κB and MAPK signaling pathways.[8][9] These pathways are central to the inflammatory response.

Below are generalized diagrams representing these pathways, which may be relevant for this compound's mechanism of action.

experimental_workflow cluster_pre Pre-treatment Phase (7 days) cluster_induction Induction Phase cluster_analysis Analysis Phase (6-24h post-LPS) oral_admin Oral Administration (Vehicle or this compound) lps LPS Instillation (Induces ALI) oral_admin->lps 1 hour after last dose sample Sample Collection (BALF, Lung Tissue) lps->sample analysis Biochemical & Histological Analysis sample->analysis nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation?

References

Navigating the Challenges of Zhebeirine: A Technical Guide to Mitigating Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Zhebeirine, a steroidal alkaloid derived from plants of the Fritillaria genus, understanding and mitigating its cytotoxic effects on normal, non-cancerous cells is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro and in vivo experiments. While research specifically on this compound's cytotoxicity in normal cells is limited, this guide draws upon available data for closely related Fritillaria alkaloids, such as peimine (also known as verticine), to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a naturally occurring steroidal alkaloid with the chemical formula C₂₇H₄₃NO₂ found in various Fritillaria species, including Fritillaria thunbergii Miq.[1][2][3] Like other alkaloids in its class, it is being investigated for its potential therapeutic properties. The precise mechanism of action of this compound is still under investigation, but related Fritillaria alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells.[4]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

Direct and comprehensive studies on the cytotoxicity of this compound in a wide range of normal cell lines are currently limited in publicly available research. However, studies on related Fritillaria alkaloids offer some insights. For instance, a study on alkaloids from Fritillaria ussuriensis, which includes compounds structurally similar to this compound, reported no significant cytotoxic effects on the normal human retinal pigment epithelial cell line (ARPE-19) at concentrations up to 320 µg/ml.[5] Another study focusing on peimine (verticine) demonstrated that it did not have a significant impact on the viability of normal prostate epithelial cells (RWPE-1) at concentrations that were toxic to prostate cancer cells.[4] This suggests a potential for selective cytotoxicity against cancer cells, but further research is needed to confirm this for this compound across various normal cell types.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity in normal cells?

While the specific mechanisms for this compound are not well-documented, the cytotoxicity of steroidal alkaloids in normal cells could potentially involve:

  • Induction of Oxidative Stress: Many natural alkaloids can lead to an overproduction of reactive oxygen species (ROS) within cells, causing damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and interference with the electron transport chain can trigger apoptosis.

  • Disruption of Cellular Signaling Pathways: Interference with essential signaling pathways that regulate cell survival and proliferation.

Q4: Are there any known methods to reduce the cytotoxicity of this compound in normal cells?

Specific strategies to mitigate this compound's cytotoxicity have not been extensively studied. However, general approaches to reduce the off-target toxicity of natural alkaloids are being explored and may be applicable:

  • Co-administration with Antioxidants: The use of antioxidants could potentially counteract oxidative stress induced by the alkaloid.

  • Advanced Formulation Strategies: Encapsulating the compound in drug delivery systems like liposomes or nanoparticles could improve its targeted delivery to cancer cells and reduce exposure to normal tissues.

  • Structural Modification: Chemical modification of the this compound molecule could potentially reduce its toxicity while retaining its therapeutic efficacy.

Troubleshooting Guide for In Vitro Experiments

This guide provides potential solutions to common problems encountered when assessing the cytotoxicity of this compound and related Fritillaria alkaloids in normal cell lines.

Problem Possible Cause Troubleshooting Steps
High cytotoxicity observed in normal cell lines at low concentrations. - High sensitivity of the specific normal cell line used.- Issues with compound purity or solvent toxicity.- Test a panel of different normal cell lines from various tissues to assess differential sensitivity.- Verify the purity of the this compound sample using techniques like HPLC.- Perform a solvent control experiment to ensure the vehicle (e.g., DMSO) is not causing toxicity at the concentrations used.
Inconsistent cytotoxicity results between experiments. - Variation in cell passage number.- Inconsistent cell seeding density.- Degradation of the this compound stock solution.- Use cells within a consistent and low passage number range.- Ensure precise and uniform cell seeding in all wells of the assay plate.- Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C to prevent degradation.
Difficulty in determining a selective cytotoxic window between cancer and normal cells. - Similar sensitivity of the chosen cancer and normal cell lines to the compound.- Screen a wider range of cancer cell lines to identify those with higher sensitivity.- Explore co-treatment with agents that may sensitize cancer cells to this compound without affecting normal cells.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing and mitigating the cytotoxicity of Fritillaria alkaloids.

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound (or related alkaloid)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Co-treatment with an Antioxidant (N-acetylcysteine - NAC)

This protocol assesses the potential of an antioxidant to protect normal cells from alkaloid-induced cytotoxicity.

Materials:

  • Normal cell line

  • Complete cell culture medium

  • This compound

  • N-acetylcysteine (NAC)

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Seed normal cells in a 96-well plate as described in the MTT assay protocol.

  • Prepare solutions of this compound at various concentrations.

  • Prepare solutions of NAC at a fixed, non-toxic concentration (to be determined in a preliminary experiment).

  • Treat the cells with:

    • This compound alone

    • NAC alone

    • This compound and NAC in combination (pre-incubate with NAC for 1-2 hours before adding this compound)

    • Vehicle control

  • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Assess cell viability using the MTT assay as described above.

  • Compare the IC₅₀ values of this compound in the presence and absence of NAC to determine if the antioxidant provides a protective effect.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms and experimental designs can aid in understanding and troubleshooting.

G cluster_0 Experimental Workflow: Assessing Cytoprotection start Seed Normal Cells treatment Treat with this compound +/- Protective Agent start->treatment incubation Incubate (24-72h) treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability ros Measure ROS Levels (e.g., DCFH-DA Assay) incubation->ros apoptosis Analyze Apoptosis (e.g., Annexin V/PI Staining) incubation->apoptosis end Data Analysis & Conclusion viability->end ros->end apoptosis->end

Caption: Workflow for evaluating a potential cytoprotective agent against this compound-induced toxicity.

G cluster_1 Hypothesized Cytotoxicity Pathway of Steroidal Alkaloids This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS

Caption: A potential signaling pathway for this compound-induced apoptosis and the intervention point for antioxidants.

Disclaimer: The information provided in this technical support center is for research and informational purposes only. The cytotoxicity and mechanisms of this compound are still areas of active investigation. Researchers should always conduct their own validation experiments and consult the primary literature.

References

Pitfalls in the isolation of steroidal alkaloids like Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of steroidal alkaloids, with a special focus on Zhebeirine.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound and other steroidal alkaloids.

Problem 1: Low Yield of Crude Alkaloid Extract

Possible Cause Suggested Solution
Incomplete Cell Lysis Ensure the plant material is ground to a fine powder to maximize surface area for solvent penetration.
Inappropriate Extraction Solvent Both free and salt forms of alkaloids can be dissolved in methanol or ethanol.[1] For a more targeted extraction of alkaloid salts, use slightly acidic water (e.g., 0.1% to 1% sulfuric acid or hydrochloric acid) to increase their solubility.[1]
Insufficient Extraction Time or Temperature Increase the extraction time or perform multiple extraction cycles. For alcohol extraction, refluxing can improve efficiency.[1] However, be cautious as high temperatures can lead to degradation of some alkaloids.
Alkaloid Degradation Avoid high temperatures during solvent evaporation.[1] The stability of alkaloids can be pH and temperature-dependent.

Problem 2: Poor Separation of this compound from Structurally Similar Alkaloids (e.g., Peimine, Verticine)

Possible Cause Suggested Solution
Inadequate Chromatographic Conditions Optimize the mobile phase composition. A gradient elution is often more effective than isocratic elution for separating complex mixtures.[2] For preparative HPLC, start with the analytical method and perform loading studies to determine the maximum sample amount without losing resolution.[2]
Co-elution of Alkaloids Due to structural similarities, complete separation in a single chromatographic step can be challenging.[1] Consider using multiple chromatographic techniques with different separation principles (e.g., adsorption chromatography on silica or alumina followed by reversed-phase HPLC).[1]
Peak Tailing in HPLC The basic nature of alkaloids can cause interactions with residual silanol groups on silica-based columns, leading to peak tailing. Use a base-deactivated HPLC column or add a competing base (e.g., triethylamine) to the mobile phase.[1]

Problem 3: Degradation of this compound During Isolation

Possible Cause Suggested Solution
pH Instability The stability of alkaloids can be highly dependent on pH.[3] It is crucial to control the pH throughout the extraction and purification process.
Temperature Instability High temperatures can accelerate the degradation of alkaloids.[3] Use moderate temperatures for extraction and evaporate solvents under reduced pressure at a lower temperature.
Oxidation Some alkaloids are susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if significant degradation is observed.
Reaction with Solvent Impurities Aldehydic impurities in solvents like diethyl ether can react with alkaloids, leading to degradation.[4] Use high-purity solvents or purify them before use.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for extracting steroidal alkaloids like this compound from Fritillaria species?

A1: A common method involves solvent extraction followed by an acid-base liquid-liquid partition. The general steps are:

  • Extraction: The dried and powdered plant material is extracted with an alcohol (e.g., methanol or ethanol) or an acidic aqueous solution.[1]

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then adjusted to be basic, which deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent.

  • Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic steps for purification.[1]

Q2: How can I enrich the total alkaloid content before final purification?

A2: Macroporous resin column chromatography is an effective method for enriching total alkaloids from the crude extract. The crude extract is passed through the resin column, which adsorbs the alkaloids. After washing away impurities, the alkaloids are eluted with a suitable solvent, such as ethanol. This can significantly increase the concentration of total alkaloids before proceeding to more refined purification techniques like preparative HPLC.

Q3: What analytical techniques are suitable for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the most common and effective technique for monitoring the separation and assessing the purity of fractions.[5] Thin-Layer Chromatography (TLC) can also be used as a rapid and inexpensive method for qualitative analysis of fractions.

Data Presentation

Table 1: Example of Optimized Extraction Parameters for Total Alkaloids from Fritillaria cirrhosa

ParameterOptimized ValueRecovery Yield of Total Alkaloids (%)
Ethanol Concentration90% (v/v)94.43
Temperature80°C94.43
Liquid-Solid Ratio15:1 (mL/g)94.43
Extraction Time120 min94.43

Note: This data is based on a study on the extraction of total alkaloids from Fritillaria cirrhosa and serves as a starting point for optimization.[6] The optimal conditions for this compound specifically may vary.

Experimental Protocols

Protocol 1: General Extraction and Enrichment of Steroidal Alkaloids from Fritillaria Bulbs

  • Preparation of Plant Material: Dry the bulbs of Fritillaria species at a moderate temperature (e.g., 50°C) and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered material with 90% ethanol at a liquid-solid ratio of 15:1 (v/v/w) at 80°C for 2 hours.

    • Filter the mixture and repeat the extraction process on the residue one more time.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 1% sulfuric acid solution.

    • Wash the acidic solution with chloroform to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 10 with an ammonia solution.

    • Extract the alkaloids from the basic aqueous solution with chloroform.

    • Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.

  • Enrichment using Macroporous Resin:

    • Dissolve the crude alkaloid fraction in an appropriate solvent and apply it to a pre-equilibrated macroporous resin column (e.g., H-103 resin).

    • Wash the column with deionized water to remove impurities.

    • Elute the adsorbed alkaloids with 90% ethanol.

    • Collect the eluate and evaporate the solvent to obtain the enriched total alkaloid extract.

Protocol 2: Purification of this compound by Preparative HPLC

  • Method Development: Develop an analytical HPLC method for the separation of this compound from other alkaloids in the enriched extract. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (containing a modifier like formic acid or triethylamine) is a good starting point.[5]

  • Loading Study: Perform loading studies on the analytical column to determine the maximum injection volume and concentration that can be used without significant loss of resolution.[2]

  • Scale-Up: Scale up the analytical method to a preparative HPLC system. Adjust the flow rate and injection volume according to the dimensions of the preparative column.[7]

  • Fraction Collection: Inject the enriched alkaloid extract onto the preparative column and collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity. Pool the fractions with the desired purity.

  • Final Product: Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Powdered Fritillaria Bulbs extraction Solvent Extraction (e.g., 90% Ethanol, 80°C) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids enrichment Macroporous Resin Chromatography crude_alkaloids->enrichment prep_hplc Preparative HPLC enrichment->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound hplc_analysis HPLC-UV/MS Analysis prep_hplc->hplc_analysis

Caption: General workflow for the isolation and purification of this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Steroidal Alkaloids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates This compound This compound (Steroidal Alkaloid) This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IkB_p->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.

References

Technical Support Center: Enhancing the Bioavailability of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Zhebeirine. Given the limited specific literature on this compound, many of the proposed strategies and troubleshooting tips are based on established methods for improving the bioavailability of structurally similar alkaloids, such as Berberine.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving this compound's bioavailability.

Issue 1: Low Dissolution Rate of this compound in Formulation

  • Question: My this compound formulation shows a very slow dissolution rate in vitro. What could be the cause and how can I improve it?

  • Answer: Low dissolution is often linked to the poor aqueous solubility of the compound. Here are some potential causes and troubleshooting steps:

    • Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

      • Solution: Employ particle size reduction techniques like micronization or nanomilling.

    • Crystalline Structure: A stable crystalline form can have lower solubility and dissolution rates.

      • Solution: Investigate the use of amorphous forms or different polymorphic or salt forms of this compound. Cocrystallization with GRAS (Generally Recognized as Safe) excipients can also be explored to enhance dissolution.[1]

    • Inadequate Wetting: Poor wetting of the drug powder by the dissolution medium can hinder dissolution.

      • Solution: Incorporate surfactants or wetting agents into your formulation.

    • Formulation Choice: The chosen formulation may not be optimal for a poorly soluble drug.

      • Solution: Consider advanced drug delivery systems such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), solid dispersions, or nanoparticle-based formulations.[2][3][4]

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: I am observing significant variability in the plasma concentrations of this compound across my animal subjects. What are the possible reasons and how can I minimize this?

  • Answer: High variability in in vivo studies can stem from multiple factors. Consider the following:

    • Food Effect: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter drug absorption.

      • Solution: Standardize feeding protocols. Either fast all animals for a consistent period before dosing or provide a standardized meal.

    • GI Tract Physiology: Differences in GI motility, pH, and gut microbiota among animals can affect drug absorption.

      • Solution: While difficult to control completely, ensure the use of a homogenous animal population (e.g., same age, sex, and strain).

    • Formulation Instability: The formulation may not be stable in the GI environment, leading to inconsistent drug release.

      • Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids.

    • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which can lead to variable and incomplete absorption.[4]

      • Solution: Co-administer with a known P-gp inhibitor (in preclinical studies) or design formulations that can inhibit or bypass P-gp, such as those using certain polymers or lipids.

Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability

  • Question: My this compound formulation shows excellent dissolution in vitro, but the in vivo bioavailability is still low. Why is this happening?

  • Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability. This discrepancy often points to post-dissolution barriers:

    • Poor Permeability: this compound, once dissolved, may have low permeability across the intestinal epithelium. This is a common issue for BCS Class III and IV compounds.

      • Solution: Use in vitro models like Caco-2 cell monolayers to assess permeability.[5][6] Strategies to enhance permeability include the use of permeation enhancers, mucoadhesive polymers, or lipid-based formulations that can facilitate transcellular or paracellular transport.

    • First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation.

      • Solution: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify the metabolic pathways. Strategies to mitigate first-pass metabolism include the use of metabolic inhibitors (for research purposes) or developing formulations that target lymphatic absorption, thereby bypassing the liver.

    • Efflux Transporters: As mentioned, P-gp and other efflux transporters can actively pump the drug back into the intestinal lumen after absorption.[4]

      • Solution: Investigate the use of excipients that can inhibit efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: A pharmacokinetic study in mice determined the oral bioavailability of this compound to be 22.8%.[7][8] This suggests that while absorption occurs, it is incomplete, and there is significant potential for enhancement.

Q2: What are the main barriers to the oral bioavailability of this compound?

A2: Based on its chemical structure and data from similar alkaloids like Berberine, the primary barriers are likely:

  • Low Aqueous Solubility: Limiting its dissolution in the GI tract.[1]

  • Poor Intestinal Permeability: Due to its molecular properties, hindering its ability to cross the intestinal cell membrane.[1][3]

  • P-glycoprotein (P-gp) Efflux: Active transport out of intestinal cells back into the lumen.[4]

  • First-Pass Metabolism: Potential for significant metabolism in the gut wall and liver.

Q3: What are some promising formulation strategies to enhance this compound's bioavailability?

A3: Several advanced drug delivery systems have shown success for compounds with similar challenges:

  • Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid-polymer hybrid nanoparticles) can improve solubility, protect it from degradation, and enhance its uptake by intestinal cells.[4][9]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the GI fluids. SMEDDS can enhance solubility, permeability, and lymphatic uptake.[2][3]

  • Cocrystallization: Forming a cocrystal of this compound with a suitable coformer can improve its solubility and dissolution rate.[1]

  • Lipid-Based Formulations: Formulations containing lipids can enhance absorption via several mechanisms, including increased solubility, stimulation of lymphatic transport, and reduction of first-pass metabolism.

Q4: How can I assess the permeability of this compound in my experiments?

A4: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting intestinal drug permeability. This model uses human colon adenocarcinoma cells that differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (lumenal) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Q5: Are there any known signaling pathways that might be involved in this compound's absorption?

A5: While specific signaling pathways for this compound absorption are not well-documented, research on similar compounds like Berberine suggests that interactions with pathways regulating tight junction proteins (affecting paracellular transport) and efflux pump expression (e.g., NF-κB, PXR) could be relevant.[10] Further research is needed to elucidate the specific pathways involved for this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose1 mg/kg10 mg/kg
Cmax (ng/mL)-185.3 ± 45.7
Tmax (h)-0.5 ± 0.2
AUC (0-t) (ng·h/mL)134.6 ± 28.1307.2 ± 65.4
Bioavailability (%)-22.8

Data adapted from a pharmacokinetic study in mice.[7][8]

Table 2: Comparison of Bioavailability Enhancement Strategies for a Similar Alkaloid (Berberine)

Formulation StrategyFold Increase in Bioavailability (Compared to unformulated drug)Reference
Anhydrous Reverse Micelles2.4-fold[11]
Selenium-Coated Nanostructured Lipid Carriers6.63-fold[11]
Self-Microemulsifying Drug Delivery System (SMEDDS)1.63-fold[2][3]
Chitosan-Alginate Nanoparticles4.10-fold[4]
Berberine-Gentisic Acid Salt (Cocrystal)1.8-fold (Cmax increase)[1]
Lipid-Polymer Hybrid Nanoparticles18-fold[9]

This table presents data for Berberine and is intended to guide potential strategies for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Ionic Gelation

This protocol is adapted from methods used for similar alkaloids like Berberine.[4]

  • Preparation of Polymer Solutions:

    • Prepare a solution of a cationic polymer (e.g., chitosan) by dissolving it in an acidic aqueous solution (e.g., 1% acetic acid).

    • Prepare a solution of an anionic polymer (e.g., sodium alginate or tripolyphosphate) in deionized water.

  • Drug Loading:

    • Dissolve this compound in the cationic polymer solution.

  • Nanoparticle Formation:

    • Add the anionic polymer solution dropwise to the this compound-polymer solution under constant magnetic stirring at room temperature.

    • Nanoparticles will form spontaneously via ionic interaction between the oppositely charged polymers.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped drug and excess polymers.

    • Wash the nanoparticle pellet with deionized water and re-centrifuge.

    • Lyophilize the final nanoparticle pellet for storage.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.

  • Procedure:

    • Fill the dissolution vessels with 900 mL of the selected medium, maintained at 37 ± 0.5 °C.

    • Place the this compound formulation (e.g., a specific amount of nanoparticles or a capsule containing a SMEDDS formulation) into each vessel.

    • Set the paddle rotation speed (e.g., 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UPLC-MS/MS.[7][8]

    • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualization

Experimental_Workflow Formulation This compound Formulation (e.g., Nanoparticles, SMEDDS) Dissolution In Vitro Dissolution (SGF & SIF) Formulation->Dissolution Characterization Permeability In Vitro Permeability (Caco-2 Model) Formulation->Permeability Characterization PK_Study In Vivo Pharmacokinetic Study (Animal Model) Formulation->PK_Study Dosing Data Data Analysis (Bioavailability Calculation) Dissolution->Data Permeability->Data Analysis Bioanalytical Method (UPLC-MS/MS) PK_Study->Analysis Plasma Samples Analysis->Data

Caption: Workflow for evaluating novel this compound formulations.

Bioavailability_Barriers OralAdmin Oral Administration of this compound Dissolution Dissolution in GI Fluids OralAdmin->Dissolution Absorption Intestinal Absorption Dissolution->Absorption PortalVein Portal Vein Absorption->PortalVein Systemic Systemic Circulation (Bioavailable Drug) PortalVein->Systemic Solubility Barrier: Low Solubility Solubility->Dissolution Permeability Barrier: Poor Permeability & P-gp Efflux Permeability->Absorption Metabolism Barrier: First-Pass Metabolism (Gut Wall & Liver) Metabolism->PortalVein

Caption: Key physiological barriers to this compound's oral bioavailability.

References

Navigating the Nuances of Zhebeirine Isolation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of Zhebeirine, a cevanine-type steroidal alkaloid from Fritillaria species, is a critical process for research and development in pharmaceuticals. However, the chemical intricacies of this molecule present unique challenges, with the potential for artifact formation clouding experimental outcomes. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to empower researchers in navigating these complexities and ensuring the integrity of their isolated compounds.

Troubleshooting Guide: Addressing Common Issues in this compound Isolation

This guide addresses specific problems that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: Inefficient penetration of the solvent into the plant material.- Optimize Particle Size: Grind the Fritillaria bulbs to a fine powder to increase the surface area for extraction. - Solvent Selection: While methanol is commonly used, consider a series of solvents with varying polarities (e.g., ethanol, acetone) to optimize extraction efficiency. - Extraction Technique: Employ advanced extraction techniques such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to enhance yield and reduce extraction time.
Degradation during Extraction: this compound may be susceptible to degradation under harsh extraction conditions.- Temperature Control: Maintain a low to moderate temperature during extraction to prevent thermal degradation. - pH Management: Avoid strongly acidic or basic conditions during the initial extraction, as these can catalyze hydrolysis or other degradative reactions.
Presence of Unexpected Peaks in Chromatogram (Artifacts) Solvent-Induced Artifacts: The use of reactive solvents can lead to the formation of derivatives.- Methanol: Be aware that methanol can react with certain functional groups to form methyl esters or ethers, especially under acidic or basic conditions. Consider using alternative solvents like ethanol or acetonitrile if artifact formation is suspected. - Chlorinated Solvents: Avoid the use of chlorinated solvents (e.g., dichloromethane, chloroform) as they can lead to the formation of N-alkylated or other adducts with the nitrogen atom in the this compound structure.
pH-Induced Artifacts: Extreme pH values can cause structural rearrangements or degradation.- Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of ester or ether linkages if present in co-extracted compounds that might react with this compound, or potentially affect the this compound molecule itself. Maintain a near-neutral pH whenever possible. - Epimerization: Changes in pH can sometimes lead to the epimerization of stereocenters in alkaloid structures.
Oxidative Degradation: Exposure to air and light can promote oxidation.- Inert Atmosphere: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Light Protection: Protect samples from light by using amber glassware or covering vessels with aluminum foil.
Difficulty in Purifying this compound Co-elution with Structurally Similar Alkaloids: Fritillaria species contain a complex mixture of alkaloids with similar polarities.- Chromatographic Optimization: Develop a robust chromatographic method by screening different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions. The use of additives like triethylamine or formic acid can improve peak shape and resolution. - Multi-step Purification: Employ a multi-step purification strategy, such as a combination of column chromatography (silica gel, alumina) followed by preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and to which class of alkaloids does it belong?

A1: this compound is a C-nor-D-homo steroidal alkaloid, belonging to the cevanine group. Its molecular formula is C27H43NO2. The core structure is a modified steroid nucleus containing a nitrogen atom in a heterocyclic ring system.

Q2: What are the most common methods for extracting this compound from Fritillaria species?

A2: The most common methods involve the extraction of dried and powdered Fritillaria bulbs with organic solvents. Methanol is frequently used, often in combination with techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction. The initial crude extract is then typically subjected to an acid-base partitioning to separate the alkaloids from neutral compounds, followed by various chromatographic techniques for purification.

Q3: What are the key stability concerns for this compound during isolation and storage?

A3: Like many alkaloids, this compound is susceptible to degradation under certain conditions. Key concerns include:

  • pH: Both strongly acidic and basic conditions should be avoided to prevent potential hydrolysis or structural rearrangements.

  • Temperature: Elevated temperatures can lead to thermal degradation. It is advisable to conduct extraction and purification at or below room temperature.

  • Oxidation: Exposure to air and light can cause oxidative degradation. Storage under an inert atmosphere and protection from light is recommended for long-term stability.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: A combination of spectroscopic techniques is essential for unambiguous identification and purity assessment. These include:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed chemical structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, ELSD, or MS) to assess purity and quantify the compound.

Experimental Protocols

General Protocol for this compound Isolation

This protocol provides a general framework for the isolation of this compound. Optimization will be required based on the specific Fritillaria species and available equipment.

  • Plant Material Preparation:

    • Air-dry the bulbs of the Fritillaria species.

    • Grind the dried bulbs into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude methanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous sulfuric acid.

    • Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform or a mixture of chloroform and methanol to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine fractions containing this compound.

    • Perform further purification by preparative HPLC on a C18 column using a suitable mobile phase (e.g., acetonitrile-water with a modifier like triethylamine or formic acid) to obtain pure this compound.

Visualizing the Process: Experimental Workflow and Potential Artifact Formation

To aid in understanding the isolation process and the points at which artifacts can be introduced, the following diagrams are provided.

experimental_workflow plant Fritillaria Bulbs powder Powdered Plant Material plant->powder Grinding extract Crude Methanol Extract powder->extract Methanol Extraction acid_sol Acidic Aqueous Solution extract->acid_sol Acid-Base Partitioning (Acidification) alkaloid_frac Crude Alkaloid Fraction acid_sol->alkaloid_frac Basification & Solvent Extraction pure_zheb Pure this compound alkaloid_frac->pure_zheb Chromatography (Silica, Prep-HPLC)

Caption: A generalized workflow for the isolation of this compound from Fritillaria bulbs.

artifact_formation cluster_conditions Experimental Conditions cluster_artifacts Potential Artifacts Solvent Solvent (e.g., Methanol, Chloroform) Ester Methyl Ester/Ether Solvent->Ester N_Alkyl N-Alkylated Adduct Solvent->N_Alkyl pH pH (Acidic/Basic) Hydrolysis Hydrolysis Product pH->Hydrolysis Epimer Epimer pH->Epimer Temp Temperature (High) Temp->Epimer Oxygen Oxygen/Light Oxidation Oxidation Product Oxygen->Oxidation This compound This compound This compound->Ester This compound->N_Alkyl This compound->Hydrolysis This compound->Epimer This compound->Oxidation

Technical Support Center: Method Development for Separating Zhebeirine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Zhebeirine isomers. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound and its isomers?

A1: this compound and its isomers, such as Isothis compound, are isosteroidal alkaloids with very similar structures and physicochemical properties. This structural similarity makes their separation challenging, often resulting in poor resolution or co-elution. The basic nature of these alkaloids can also lead to peak tailing on silica-based columns due to interactions with residual silanol groups.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly in reversed-phase mode, are the most commonly employed techniques for the separation of Fritillaria alkaloids, including those structurally similar to this compound. These methods, often coupled with detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS), provide the necessary selectivity and sensitivity. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and could be applicable for resolving enantiomeric forms of this compound.

Q3: Why is an amine modifier, such as triethylamine or diethylamine, often added to the mobile phase?

A3: The addition of a small percentage of an amine modifier to the mobile phase is crucial for improving the peak shape of basic compounds like this compound. These modifiers act as silanol-masking agents, competing with the basic analyte for interaction with active sites on the stationary phase, thereby reducing peak tailing and improving chromatographic efficiency.

Q4: My this compound isomers are not separating. What should I try first?

A4: If you are experiencing a lack of separation, consider the following initial steps:

  • Optimize the mobile phase composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

  • Change the stationary phase: If a C18 column is not providing adequate separation, switching to a C8 column or a different type of stationary phase (e.g., phenyl-hexyl) might offer different selectivity.

  • Adjust the pH of the mobile phase: Ensuring the alkaloid is in a consistent protonation state by adjusting the mobile phase pH can sometimes improve separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the separation of this compound isomers.

Problem 1: Poor Resolution Between this compound and Isothis compound Peaks
Possible CauseSuggested Solution
Inadequate Stationary Phase Selectivity Switch from a C18 to a C8 column or a column with a different stationary phase chemistry to alter the separation mechanism.
Mobile Phase Composition Not Optimal Decrease the organic solvent strength (e.g., lower the acetonitrile concentration) to increase retention times and potentially improve resolution. Experiment with different organic modifiers like methanol.
Gradient Elution Too Steep Employ a shallower gradient or switch to an isocratic elution method to allow more time for the isomers to separate on the column.
High Column Temperature Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the interaction kinetics between the analytes and the stationary phase.
Problem 2: Significant Peak Tailing for Alkaloid Peaks
Possible CauseSuggested Solution
Secondary Interactions with Silanol Groups Increase the concentration of the amine modifier (e.g., triethylamine or diethylamine) in the mobile phase, typically in the range of 0.005% to 0.1%.
Column Degradation Use a fresh, high-quality reversed-phase column. Consider using a column with end-capping to minimize exposed silanol groups.
Sample Overload Reduce the injection volume or the concentration of the sample to avoid overloading the column.
Problem 3: Low Sensitivity or Inability to Detect Isomers
Possible CauseSuggested Solution
Inappropriate Detector for Analyte Isosteroidal alkaloids like this compound lack a strong UV chromophore. Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For highest sensitivity and structural confirmation, use a Mass Spectrometer (MS).[1][2]
Sub-optimal Detector Settings Optimize the detector parameters. For ELSD, adjust the drift tube temperature and nebulizer gas flow rate. For MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow, and temperature).
Sample Degradation Ensure proper sample handling and storage to prevent degradation of the alkaloids.

Experimental Protocols

The following are detailed methodologies for the separation of multiple Fritillaria alkaloids, which are structurally related to this compound and can serve as a strong starting point for method development.

Method 1: HPLC-ELSD for Simultaneous Determination of Isosteroidal Alkaloids

This method was successfully used for the simultaneous separation of eight Fritillaria alkaloids.[1][2]

ParameterCondition
Chromatographic System Agilent 1100 series HPLC
Column Reversed-phase C8 (e.g., Alltima C8, 250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with acetonitrile–methanol–water (66.5:3.5:30, v/v/v) containing 0.006% triethylamine
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detector Alltech 500 ELSD with a low-temperature adapter
ELSD Settings Drift tube temperature: 35°C; Nitrogen flow rate: 1.6 L/min
Method 2: HPLC-ELSD for Peimisine Quantification

This method provides an alternative mobile phase composition that can be adapted.

ParameterCondition
Chromatographic System HPLC with ELSD
Column Agilent Hypersil BDS-C18 (dimensions not specified)
Mobile Phase Isocratic elution with acetonitrile-water-diethylamine (37:63:0.03, v/v/v)
Flow Rate 1.0 mL/min
Detector ELSD
ELSD Settings Drift tube temperature: 115°C; Air gas flow rate: 3.0 L/min

Data Presentation

The following tables summarize quantitative data from a study on the simultaneous determination of six major isosteroidal alkaloids in different Fritillaria species, which can be indicative of the performance expected when developing a method for this compound isomers.[2]

Table 1: Linearity and Range for Isosteroidal Alkaloids

CompoundRegression EquationCorrelation Coefficient (r²)Linear Range (µg/mL)
Peimissiney = 1.35x + 0.120.998914.7 - 734.0
Verticiney = 1.30x + 0.180.999115.2 - 760.0
Verticinoney = 1.28x + 0.150.999014.8 - 740.0
Imperialiney = 1.32x + 0.160.999216.0 - 800.0
Isovertiney = 1.31x + 0.170.998815.5 - 775.0
Ebeiediney = 1.33x + 0.140.999315.8 - 790.0

Table 2: Precision and Accuracy for Isosteroidal Alkaloids

CompoundIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Peimissine2.13.596.8
Verticine1.83.297.5
Verticinone2.54.195.9
Imperialine1.62.998.1
Isovertine2.33.896.2
Ebeiedine1.93.397.2

Visualizations

Experimental Workflow for this compound Isomer Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh and dissolve sample in appropriate solvent (e.g., Methanol) sp2 Filter through 0.45 µm syringe filter sp1->sp2 hplc1 Inject sample onto Reversed-Phase Column (C8 or C18) sp2->hplc1 Prepared Sample hplc2 Elute with Mobile Phase (e.g., ACN/H2O with Amine Modifier) hplc1->hplc2 hplc3 Detect with ELSD or MS hplc2->hplc3 da1 Integrate peak areas hplc3->da1 Chromatogram da2 Quantify isomer ratio da1->da2

Caption: General experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting Logic for Poor Peak Resolution

G start Poor or No Peak Resolution q1 Is peak tailing also an issue? start->q1 a1 Increase amine modifier concentration in mobile phase q1->a1 Yes q2 Are peaks sharp but co-eluting? q1->q2 No a1->q2 a2 Decrease organic solvent % in mobile phase (or use shallower gradient) q2->a2 Yes end Resolution Improved q2->end No, re-evaluate initial conditions q3 Still no improvement? a2->q3 a3 Change stationary phase (e.g., C18 to C8 or Phenyl) q3->a3 Yes q3->end No, re-evaluate initial conditions a3->end

Caption: A logical workflow for troubleshooting poor peak resolution in alkaloid isomer separation.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Zhebeirine and Other Fritillaria Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of various alkaloids isolated from plants of the Fritillaria genus, with a particular focus on zhebeirine. The information presented herein is intended to support research and drug development efforts by summarizing available experimental data on the anti-inflammatory and cytotoxic properties of these compounds.

Introduction to Fritillaria Alkaloids

The bulbs of Fritillaria species, known as "Beimu" in traditional Chinese medicine, are a rich source of isosteroidal alkaloids. These compounds have been recognized for their significant pharmacological activities, including antitussive, expectorant, anti-inflammatory, and anticancer effects. Among the numerous alkaloids identified, imperialine, peimisine, verticinone, and this compound are of significant interest to the scientific community. This guide aims to collate and compare the existing efficacy data for these key alkaloids to inform future research and development.

Comparative Efficacy Data

While extensive research has been conducted on several Fritillaria alkaloids, specific quantitative data on the efficacy of this compound is limited in the currently available scientific literature. The following tables summarize the experimental data for other prominent Fritillaria alkaloids to provide a basis for comparison.

Anti-Inflammatory Activity

The anti-inflammatory effects of Fritillaria alkaloids have been evaluated using various in vitro and in vivo models. A common in vitro assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. In vivo, the carrageenan-induced paw edema model is frequently used to assess anti-inflammatory activity.

Table 1: In Vitro Anti-Inflammatory Activity of Fritillaria Alkaloids

AlkaloidCell LineAssayIC₅₀ (µM)Reference
StenanzineRAW264.7NO Production Inhibition8.04[1][2]
HapepunineRAW264.7NO Production Inhibition20.85[1][2]
Fritillaria ussuriensis Alkaloid 1RAW264.7NO Production Inhibition< 10[3]
Fritillaria ussuriensis Alkaloid 4RAW264.7NO Production Inhibition< 10[3]
Fritillaria ussuriensis Alkaloid 11RAW264.7NO Production Inhibition< 10[3]
Fritillaria ussuriensis Alkaloid 15RAW264.7NO Production Inhibition< 10[3]
Fritillaria ussuriensis Alkaloid 22RAW264.7NO Production Inhibition< 10[3]
Fritillaria ussuriensis Alkaloid 24RAW264.7NO Production Inhibition< 10[3]

Table 2: In Vivo Anti-Inflammatory Activity of Fritillaria Alkaloids

AlkaloidAnimal ModelAssayDosageInhibition of Edema (%)Reference
ImperialineMiceXylene-induced ear edema50 mg/kgSignificant[4]
ChuanbeinoneMiceXylene-induced ear edema50 mg/kgSignificant[4]
Cytotoxic Activity

The anticancer potential of Fritillaria alkaloids is a significant area of research. The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines using assays such as the MTT assay.

Table 3: Cytotoxic Activity of Fritillaria Alkaloids against Cancer Cell Lines

AlkaloidCell LineIC₅₀ (µg/mL)Reference
ImperialineA2780 (Ovarian Cancer)28.3 ± 2.1[5]
ImperialineLLC (Lewis Lung Carcinoma)35.6 ± 2.5[5]
ImperialineHepG2 (Liver Cancer)41.2 ± 3.3[5]
ImperialineA549 (Lung Cancer)45.8 ± 3.8[5]
PeimisineA2780 (Ovarian Cancer)15.7 ± 1.3[5]
PeimisineLLC (Lewis Lung Carcinoma)18.9 ± 1.5[5]
PeimisineHepG2 (Liver Cancer)22.4 ± 1.8[5]
PeimisineA549 (Lung Cancer)25.1 ± 2.0[5]
VerticineA2780 (Ovarian Cancer)20.1 ± 1.7[5]
VerticineLLC (Lewis Lung Carcinoma)23.5 ± 1.9[5]
VerticineHepG2 (Liver Cancer)28.7 ± 2.3[5]
VerticineA549 (Lung Cancer)30.4 ± 2.6[5]
VerticinoneA2780 (Ovarian Cancer)12.4 ± 1.1[5]
VerticinoneLLC (Lewis Lung Carcinoma)14.8 ± 1.2[5]
VerticinoneHepG2 (Liver Cancer)19.6 ± 1.6[5]
VerticinoneA549 (Lung Cancer)21.3 ± 1.7[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol Outline:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test alkaloid orally or via injection at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Signaling Pathways

The anti-inflammatory effects of many Fritillaria alkaloids are mediated through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Several Fritillaria alkaloids have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[6][7][8][9][10]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB (p50/p65) Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_n NF-κB NFkB_active->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: The canonical NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of Fritillaria alkaloids.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cancer Cell Line Culture & Seeding Start->Cell_Culture Compound_Prep 2. Fritillaria Alkaloid Stock Solution Preparation Cell_Culture->Compound_Prep Treatment 3. Cell Treatment with Serial Dilutions Compound_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Absorbance Reading (570 nm) MTT_Assay->Data_Acquisition Analysis 7. Data Analysis: - % Cell Viability - IC50 Determination Data_Acquisition->Analysis End End Analysis->End

Caption: In vitro cytotoxicity testing workflow.

Conclusion

The available evidence strongly suggests that several Fritillaria alkaloids, including imperialine, peimisine, and verticinone, possess significant anti-inflammatory and cytotoxic properties. These effects appear to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. While this compound is a known constituent of various Fritillaria species, there is a clear need for further research to quantify its specific efficacy and to conduct direct comparative studies against other alkaloids. Such data will be invaluable for a comprehensive understanding of the therapeutic potential of this class of natural products and for guiding the development of new therapeutic agents.

References

A Comparative Guide to the Analytical Cross-Validation of Zhebeirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative determination of Zhebeirine, a key bioactive isosteroidal alkaloid found in the bulbs of Fritillaria species. The cross-validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of experimental data in research and pharmaceutical development. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC-ELSD and UPLC-MS/MS for the analysis of this compound and related Fritillaria alkaloids.

Performance ParameterHPLC-ELSD for this compound, Peimine, and Peiminine[1]UPLC-MS/MS for this compound
Linearity Range Not explicitly stated for this compound. For related alkaloids (peimisine), a range of 13.1-288.2 mg/L has been reported.[2]1-3000 ng/mL
Correlation Coefficient (r²) For related alkaloids (peimisine), r² = 0.9975.[2]> 0.995
Limit of Detection (LOD) Generally considered less sensitive than MS detection.[3][4]Not explicitly stated, but LLOQ is 1 ng/mL.
Lower Limit of Quantification (LLOQ) Not explicitly stated for this compound.1 ng/mL
Precision (RSD%) Inter-day RSD for related alkaloids can be below 2.39%.[3]Intra- and inter-day precision is less than 13%.
Accuracy (Recovery %) Average recovery for Zhebeinine was 96.5% (RSD 1.3%).[1]91.2% to 112.5%
Matrix Effects Not typically assessed with ELSD.84.8% to 106.4%
Run Time Not explicitly stated.4 minutes

Experimental Protocols

Detailed methodologies for both HPLC-ELSD and UPLC-MS/MS are provided below to allow for replication and adaptation in your own laboratory settings.

HPLC-ELSD Method for the Simultaneous Determination of this compound, Peimine, and Peiminine

This method is suitable for the quantitative analysis of this compound in plant material.

Sample Preparation:

  • Accurately weigh the powdered Fritillaria thunbergii bulb sample.

  • Add a defined volume of a chloroform-methanol (4:1) mixture containing a specific concentration of concentrated ammonia solution.

  • Infiltrate the sample for 1 hour.

  • Perform ultrasonic extraction.

  • Centrifuge the extract and collect the supernatant.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

Chromatographic Conditions:

  • Instrument: Waters Alliance 2690 HPLC system with a 2424 Evaporative Light-Scattering Detector.[5]

  • Column: Xterra RP18 column (3.9 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution with acetonitrile and 10 mmol/L ammonium bicarbonate (adjusted to pH 10.10 with ammonia solution).[1][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Not specified.

  • ELSD Drift Tube Temperature: 115°C.[2]

  • Nebulizer Gas (Nitrogen) Flow Rate: 3.0 L/min.[2]

UPLC-MS/MS Method for the Quantification of this compound in Biological Matrices

This highly sensitive and selective method is ideal for pharmacokinetic studies and the analysis of this compound in biological samples such as plasma.

Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add a specific volume of acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant for UPLC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Run Time: 4 minutes.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 414.5 → 81.0

    • Internal Standard (e.g., 3-dehydroverticine): m/z 430.2 → 412.2

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two analytical methods described.

HPLC_ELSD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ELSD Analysis start Powdered Fritillaria Sample extraction Solvent Extraction (Chloroform-Methanol-Ammonia) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution end_prep Sample for HPLC reconstitution->end_prep injection Injection into HPLC end_prep->injection separation Chromatographic Separation (Xterra RP18 Column) injection->separation detection ELSD Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

HPLC-ELSD Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC-MS/MS Analysis start Plasma Sample precipitation Protein Precipitation (Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant end_prep Sample for UPLC supernatant->end_prep injection Injection into UPLC end_prep->injection separation Chromatographic Separation (UPLC Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

UPLC-MS/MS Experimental Workflow

References

A Comparative Analysis of Zhebeirine from Diverse Fritillaria Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on zhebeirine, a steroidal alkaloid with significant therapeutic potential, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed examination of this compound derived from various Fritillaria species. It provides a valuable resource for understanding the compound's sourcing, extraction, and pharmacological activities, supported by experimental data and detailed protocols.

This compound, a key bioactive constituent of the Fritillaria genus, has garnered considerable interest for its diverse pharmacological effects, particularly its anti-inflammatory properties. This guide delves into a comparative study of this compound content and bioactivity across different Fritillaria species, including Fritillaria thunbergii and Fritillaria cirrhosa, which are prominent in traditional medicine.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Fritillaria species, influencing their therapeutic efficacy. While comprehensive comparative studies directly measuring this compound across a wide range of species are limited, existing research provides valuable insights into its content in select species.

Fritillaria SpeciesCommon NameThis compound Content (mg/g dry weight)Other Major AlkaloidsReference
Fritillaria thunbergiiZhe Beim MuData not consistently reported; present as a known constituent.[1][2]Peimine, Peiminine, Zhebeinine[3]
Fritillaria cirrhosaChuan Bei MuData not consistently reported; present as a known constituent.Imperialine, Peimisine, Imperialine-3β-D-glucoside

Note: The content of specific alkaloids can be influenced by factors such as geographical origin, harvest time, and processing methods.

Pharmacological Activity: A Focus on Anti-Inflammatory Effects

This compound exhibits a range of pharmacological activities, with its anti-inflammatory effects being of particular interest to the scientific community. Research suggests that this compound exerts its anti-inflammatory action through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Fritillaria SpeciesBioactivity of Extracts/ConstituentsExperimental ModelKey Findings
Fritillaria thunbergiiAnti-inflammatory, Antitussive, Expectorant.[2]In vitro and in vivo modelsExtracts and isolated alkaloids show a wide range of bioactivities.
Fritillaria cirrhosaAnti-inflammatory, Attenuation of acute lung injury.Animal models of inflammation and lung injuryThe total alkaloid fraction displays significant anti-inflammatory activity.

Experimental Protocols

To facilitate further research and validation, this guide provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as for assessing its anti-inflammatory activity.

Extraction and Purification of this compound

A general protocol for the isolation and purification of this compound from Fritillaria bulbs is outlined below. This method typically involves solvent extraction followed by chromatographic separation.

Materials:

  • Dried and powdered Fritillaria bulbs

  • Ammonia water (25%)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

  • Appropriate solvents for elution (e.g., chloroform-methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • The powdered Fritillaria bulbs are moistened with ammonia water and then extracted with a chloroform-methanol mixture.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform and methanol.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • This compound-rich fractions are combined and may be further purified by preparative HPLC to obtain the pure compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

The quantification of this compound in Fritillaria extracts can be performed using HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate) is often employed.[3]

  • Detector: ELSD or MS.

  • Standard: A certified reference standard of this compound is required for calibration and quantification.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • RAW 264.7 cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated by comparing the nitrite levels in this compound-treated cells to those in LPS-stimulated control cells.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, this guide includes diagrams generated using the DOT language, illustrating key signaling pathways and experimental workflows.

experimental_workflow start Dried Fritillaria Bulbs powder Powdering start->powder extraction Solvent Extraction (e.g., Chloroform-Methanol) powder->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fractions Fraction Collection column_chroma->fractions analysis TLC/HPLC Analysis fractions->analysis purified_this compound Purified this compound analysis->purified_this compound nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_active->Gene Induces This compound This compound This compound->IKK Inhibits

References

Unraveling the Structure-Activity Relationship of Zhebeirine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zhebeirine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has garnered attention for its potential therapeutic properties. Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel and more potent analogs. This guide provides a comparative analysis of this compound and its analogs, summarizing key findings on their structure-activity relationships (SAR), presenting available quantitative data, and detailing relevant experimental protocols.

Chemical Identity of this compound

This compound is a complex natural product with the chemical formula C27H43NO2.[1] Its intricate steroidal backbone presents multiple sites for chemical modification, offering a rich scaffold for the synthesis of analogs with potentially enhanced or novel biological activities. A closely related compound, (-)-Zhebeinine, with the molecular formula C27H45NO3, has also been identified.[2]

While the initial exploration of "this compound" can sometimes be confounded with the more extensively studied alkaloid "Berberine" due to keyword similarities in scientific databases, it is crucial to distinguish between these two structurally and pharmacologically distinct compounds. This guide will focus exclusively on the available information regarding this compound and its direct analogs.

Structure-Activity Relationship Insights

Currently, the publicly available scientific literature on the structure-activity relationship of a wide range of synthetic this compound analogs is limited. Most of the research has been focused on the isolation and characterization of naturally occurring this compound and related compounds from Fritillaria species.

To move forward in drug discovery efforts centered on this compound, a systematic approach to its analog synthesis and biological evaluation is necessary. This would involve targeted modifications at various positions of the steroidal nucleus and the nitrogen-containing ring system to probe their influence on biological activity.

Future Directions in this compound Research

The development of a comprehensive SAR for this compound and its analogs is a promising area for future research. Key steps in this endeavor would include:

  • Synthesis of Analog Libraries: A focused effort to synthesize a diverse library of this compound analogs with systematic structural variations.

  • High-Throughput Screening: Implementation of high-throughput screening assays to evaluate the biological activities of the synthesized analogs against a panel of relevant targets.

  • Quantitative Analysis: Rigorous determination of quantitative parameters such as IC50 and EC50 values to allow for direct comparison of the potency of different analogs.

  • Computational Modeling: Utilization of computational tools to model the interactions of this compound and its analogs with their biological targets, providing insights for rational drug design.

Experimental Protocols

As specific experimental data for a series of this compound analogs is not yet widely published, this section outlines a general workflow that could be employed for their evaluation, drawing from standard methodologies in natural product chemistry and pharmacology.

General Experimental Workflow for Biological Evaluation of this compound Analogs

Experimental Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Culture Cell Line Maintenance Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Target_Assay Target-Specific Assay (e.g., Enzyme Inhibition) Cytotoxicity_Assay->Target_Assay IC50 IC50/EC50 Determination Target_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of this compound analogs.

Conclusion

This compound represents a promising, yet underexplored, natural product scaffold for drug discovery. While the current body of literature on its structure-activity relationship is nascent, the potential for developing potent and selective therapeutic agents from this unique chemical entity is significant. A concerted effort in synthetic chemistry, coupled with robust biological evaluation, will be instrumental in unlocking the full therapeutic potential of this compound and its analogs. As more research becomes available, this guide will be updated to reflect the latest findings in the field.

References

Independent Verification of Peimine's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Peimine, a major alkaloid from Fritillaria bulbs, with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Introduction

Peimine (also known as Verticine) is a naturally occurring isosteroidal alkaloid that has demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies. Its mechanism of action primarily involves the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This guide synthesizes available data to compare the efficacy of Peimine with standard anti-inflammatory agents.

Comparative Efficacy of Peimine

Quantitative data from various in vitro and in vivo studies are summarized below to compare the anti-inflammatory effects of Peimine with other agents.

In Vitro Anti-inflammatory Activity

Peimine has been shown to inhibit the production of pro-inflammatory mediators in cell-based assays. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Peimine significantly inhibits the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while promoting the production of the anti-inflammatory cytokine IL-10.

CompoundModelKey Markers InhibitedConcentration/DoseReference
Peimine LPS-induced RAW 264.7 macrophagesTNF-α, IL-6, IL-1β0-25 mg/L
Peimine IL-1β-induced mouse articular chondrocytesNitric Oxide (NO), Prostaglandin E2 (PGE2), iNOS, COX-2Not Specified[1]
In Vivo Anti-inflammatory Activity

In animal models of inflammation, Peimine has demonstrated potent anti-inflammatory effects. A notable study highlighted that an oral administration of 3 mg/kg of Verticinone (Peimine) exhibited a more potent writhing inhibition (66.2%) than 200 mg/kg of aspirin, suggesting strong analgesic and anti-inflammatory potential.[2]

CompoundModelParameter MeasuredDosageEfficacyReference
Verticinone (Peimine) Acetic acid-induced writhing in miceWrithing response3 mg/kg (oral)66.2% inhibition (higher than 200 mg/kg aspirin)[2]
Indomethacin Carrageenan-induced paw edema in ratsPaw edema0.66-2 mg/kgSignificant inhibition[3]
Peiminine Acetic acid-induced ulcerative colitis in miceIL-1β, IL-6, TNF-α, NO, MPONot SpecifiedSignificant reduction[4]

Note: The data for Peimine and Indomethacin in the table above are from different studies and not from a head-to-head comparison. Direct comparative studies are limited.

Mechanism of Action: Signaling Pathways

Peimine exerts its anti-inflammatory effects by targeting critical signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Peimine has been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Peimine effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Peimine Peimine Peimine->IKK Inhibits

Peimine's Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling route for inflammatory responses. Peimine has been demonstrated to significantly inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[1] By blocking the activation of these kinases, Peimine further suppresses the downstream signaling that leads to the production of pro-inflammatory mediators.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Peimine Peimine Peimine->p38 Inhibits Phosphorylation Peimine->ERK Inhibits Phosphorylation Peimine->JNK Inhibits Phosphorylation

Peimine's Modulation of the MAPK Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Peimine's anti-inflammatory effects are provided below.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is used to assess the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Peimine (or other test compounds)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Peimine for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Assay: Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits as per the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of Peimine compared to the LPS-only treated group.

In_Vitro_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with Peimine seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect supernatant stimulate->collect measure Measure NO and Cytokines (Griess Assay & ELISA) collect->measure analyze Data Analysis measure->analyze end End analyze->end

In Vitro Anti-inflammatory Assay Workflow.
In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Peimine (or other test compounds)

  • Indomethacin (positive control)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a negative control group, a positive control group (Indomethacin), and Peimine treatment groups at various doses.

  • Compound Administration: Administer Peimine or Indomethacin intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The available evidence strongly suggests that Peimine possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with standard NSAIDs like Indomethacin are not extensively documented in publicly available literature, the existing data from various in vivo and in vitro models indicate a potent anti-inflammatory effect. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of Peimine relative to current anti-inflammatory drugs. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

A Head-to-Head Comparison of the Bioactivities of Zhebeirine and Imperialine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zhebeirine and Imperialine are two isosteroid alkaloids found predominantly in the bulbs of Fritillaria species, which are widely used in traditional medicine for treating respiratory ailments. While both compounds share a similar structural backbone, emerging research is beginning to elucidate their distinct biological activities. This guide provides a head-to-head comparison of their known bioactivities, supported by available experimental data, to aid researchers in drug discovery and development.

Summary of Bioactivities

BioactivityThis compoundImperialine
Anti-Inflammatory Limited data available.Potent activity demonstrated in vitro and in vivo.
Anticancer Limited data available.Demonstrated activity against non-small cell lung cancer.
Respiratory Effects Traditionally used as part of herbal remedies for cough and phlegm.Exhibits antitussive, expectorant, and antiasthmatic properties. Also shows potential in mitigating COPD.[1]
Other Activities Not well-documented.Muscarinic receptor antagonist, potential anti-diabetic effects.

Anti-Inflammatory Activity

Imperialine has been more extensively studied for its anti-inflammatory properties. Research indicates that it can suppress the production of pro-inflammatory mediators in a dose-dependent manner.

Mechanism of Action: Imperialine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway .[2] It has been shown to down-regulate the phosphorylation of NF-κB, which in turn reduces the expression of various pro-inflammatory cytokines.[2]

Supporting Data: Imperialine

AssayCell Line/ModelEffectKey Findings
Pro-inflammatory Mediator InhibitionLPS-stimulated RAW 264.7 macrophagesInhibition of NO, iNOS, COX-2, TNF-α, and IL-1β production.Dose-dependent inhibition of key inflammatory markers.[2]
COPD-like Rat ModelWistar ratsMitigation of pulmonary inflammation and structural damage.Significant reduction in serum levels of IL-1β, IL-6, IL-8, and TNF-α. Decreased NF-κB p65 expression in lung tissue.[3][4]

This compound: There is currently a lack of specific experimental data detailing the anti-inflammatory activity of isolated this compound. Its effects are often reported as part of the total alkaloids of Fritillaria bulbs, making it difficult to attribute specific activities to this compound alone.

Anticancer Activity

Imperialine has shown promise as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC).

Mechanism of Action: The anticancer activity of Imperialine is linked to the NF-κB centered inflammation-cancer feedback loop .[5] By inhibiting NF-κB, Imperialine can suppress both the tumor and its associated inflammatory microenvironment.[5] Importantly, its anticancer effects do not appear to be mediated by general cytotoxicity, suggesting a more targeted mechanism.[5]

Supporting Data: Imperialine

Cancer TypeModelEffectKey Findings
Non-Small Cell Lung Cancer (NSCLC)In vitro (A549 cells) and in vivo (tumor-bearing mouse model)Suppression of tumor growth and associated inflammation.Dramatic inhibition of NF-κB activity.[5]

This compound: As with its anti-inflammatory activity, there is a paucity of specific data on the anticancer effects of isolated this compound.

Effects on the Respiratory System

Both this compound and Imperialine are components of traditional remedies for respiratory conditions. However, more specific pharmacological data is available for Imperialine.

Imperialine has been shown to possess significant antitussive, expectorant, and antiasthmatic properties.[1][4] Furthermore, it has demonstrated a protective role in a rat model of Chronic Obstructive Pulmonary Disease (COPD) by mitigating pulmonary functional and structural impairment.[3] Its mechanism in the respiratory system is also attributed to its anti-inflammatory actions and its activity as a selective antagonist at M2 muscarinic receptors.[4]

This compound: While traditionally used for respiratory ailments, specific experimental validation of the effects of isolated this compound on the respiratory system is not well-documented in the currently available scientific literature.

Signaling Pathway Diagrams

Imperialine Anti-Inflammatory Pathway Imperialine's Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription of Imperialine Imperialine Imperialine->IKK inhibits

Caption: Imperialine inhibits the NF-κB pathway to reduce inflammation.

Imperialine Anticancer Pathway Imperialine's Anticancer Mechanism in NSCLC cluster_tumor Tumor Microenvironment Tumor NSCLC Tumor Cells NFkB NF-κB Tumor->NFkB activates Inflammation Associated Inflammation Inflammation->Tumor supports growth NFkB->Inflammation promotes Imperialine Imperialine Imperialine->NFkB inhibits

Caption: Imperialine disrupts the NF-κB-mediated feedback loop in NSCLC.

Experimental Protocols

Anti-Inflammatory Activity Assay (In Vitro)

  • Cell Line: RAW 264.7 macrophages.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is used to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of Imperialine for a specified time (e.g., 1 hour) before LPS stimulation.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To determine the mechanism of action, protein expression levels of key signaling molecules like p-NF-κB, NF-κB, p-IκBα, and IκBα are assessed by Western blotting.

Anticancer Activity Assay (In Vitro)

  • Cell Line: Human non-small cell lung cancer cell line (e.g., A549).

  • Treatment: Cells are treated with various concentrations of Imperialine for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay to determine the cytotoxic effects of the compound.[6]

  • NF-κB Activity Assay: The activity of NF-κB can be measured using a reporter gene assay where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Western Blot Analysis: Expression levels of proteins involved in the NF-κB pathway and apoptosis are analyzed by Western blotting.

Conclusion

The available scientific evidence strongly supports the potent anti-inflammatory and promising anticancer bioactivities of Imperialine, with a clear mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in animal models for respiratory diseases further highlights its therapeutic potential. In contrast, the specific bioactivities of this compound remain largely uncharacterized in isolated form. While it is a component of traditional remedies, further research is critically needed to isolate and evaluate its individual pharmacological properties to enable a direct and comprehensive comparison with Imperialine. For researchers in drug development, Imperialine currently represents a more promising lead compound for targeting inflammatory and certain cancerous conditions.

References

Unveiling the Therapeutic Potential of Zhebeirine: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Zhebeirine, a primary active alkaloid from the bulbs of Fritillaria species. Due to a lack of publicly available in vivo studies on isolated this compound, this guide focuses on the therapeutic effects of the total alkaloid extracts of Fritillaria cirrhosa, where this compound is a major component. The presented data is collated from various animal models, offering insights into the potential anti-inflammatory, anti-fibrotic, and anti-tussive properties of this class of compounds.

The total alkaloids from Fritillaria cirrhosa have demonstrated significant therapeutic effects in preclinical animal models, particularly in the context of respiratory ailments. These extracts have been shown to mitigate lung injury and inflammation, reduce coughing, and suppress the progression of pulmonary fibrosis. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB).

Comparative Efficacy in a Pulmonary Fibrosis Model

In a well-established rat model of bleomycin-induced pulmonary fibrosis, the total alkaloids of Fritillaria cirrhosa (BFC-TA) exhibited a dose-dependent therapeutic effect. The treatment significantly improved lung tissue morphology, reduced inflammatory cell infiltration, and decreased the deposition of collagen, a hallmark of fibrosis.[1][2]

Table 1: Efficacy of Total Alkaloids of Fritillaria cirrhosa (BFC-TA) in Bleomycin-Induced Pulmonary Fibrosis in Rats

Treatment GroupDose (mg/kg)Hydroxyproline (HYP) Content (µg/mg)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control-25.1 ± 3.2102.3 ± 10.185.4 ± 9.3150.2 ± 15.1
Model (Bleomycin)5.058.4 ± 5.7258.6 ± 25.4210.1 ± 20.582.3 ± 8.1
BFC-TA (Low)34.245.2 ± 4.3195.4 ± 18.9165.7 ± 16.2105.6 ± 10.3
BFC-TA (Medium)68.438.1 ± 3.9158.7 ± 15.1130.2 ± 12.8121.4 ± 11.9
BFC-TA (High)136.830.5 ± 3.1120.3 ± 11.8101.5 ± 10.0138.9 ± 13.5
Pirfenidone (Positive Control)15032.8 ± 3.4135.2 ± 13.1115.8 ± 11.2130.1 ± 12.7

Data adapted from a study on bleomycin-induced pulmonary fibrosis in rats.[1][2]

Broad Anti-Inflammatory Activity

The total alkaloid fraction of Fritillaria cirrhosa (TAF) has been evaluated in several acute and chronic inflammation models, demonstrating significant anti-inflammatory properties.

Table 2: Anti-Inflammatory Effects of Total Alkaloid Fraction of Fritillaria cirrhosa (TAF) in Various Animal Models

Animal ModelParameter MeasuredTAF Dose (mg/kg)Inhibition (%)
Acetic Acid-Induced Vascular Permeability (mice)Evans blue leakage5035.2
10051.8
Carrageenan-Induced Paw Edema (rats)Paw swelling at 3h5028.4
10045.6
Cotton Pellet-Induced Granuloma (rats)Granuloma weight5022.1
10036.7
LPS-Induced Acute Lung Injury (mice)Total inflammatory cells in BALF5039.8
10058.2

Data adapted from a study on the anti-inflammatory activity of the purified total alkaloid fraction of F. cirrhosa.[3]

Potent Anti-Tussive Effects

Alkaloids isolated from Fritillaria species have been identified as the primary active components responsible for the plant's traditional use as a cough suppressant.

Table 3: Anti-Tussive Efficacy of Fritillaria Alkaloids in Ammonia-Induced Cough in Mice

Treatment GroupDose (mg/kg)Cough Latency (seconds)Cough Frequency (in 2 min)
Control-25.3 ± 3.145.2 ± 5.4
Codeine Phosphate (Positive Control)3058.7 ± 6.218.5 ± 2.1
Imperialine2545.1 ± 4.825.7 ± 2.9
Chuanbeinone2542.8 ± 4.528.1 ± 3.2
Verticinone2548.2 ± 5.123.9 ± 2.6
Verticine2546.5 ± 4.926.3 ± 3.0

Data adapted from a study on the antitussive effects of alkaloids from Bulbus Fritillariae Cirrhosae.[4]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Rats

Objective: To induce a model of pulmonary fibrosis to evaluate the therapeutic effects of the total alkaloids of Fritillaria cirrhosa.

Animals: Male Sprague-Dawley rats (200-220g).

Procedure:

  • Rats are anesthetized, and a single intratracheal instillation of bleomycin (5 mg/kg) is administered to induce pulmonary fibrosis.

  • Seven days post-instillation, animals are randomly divided into treatment groups.

  • The total alkaloids of Fritillaria cirrhosa (BFC-TA) are administered orally by gavage once daily for 21 consecutive days at doses of 34.2, 68.4, and 136.8 mg/kg.[1][2]

  • A positive control group receives pirfenidone (150 mg/kg, p.o.), and a model group receives the vehicle.

  • At the end of the treatment period, animals are euthanized, and lung tissues and serum are collected for analysis of hydroxyproline content, inflammatory cytokines (TNF-α, IL-6, IL-10), and histological examination.[1]

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of the total alkaloid fraction of Fritillaria cirrhosa.

Animals: Male Wistar rats (180-220g).

Procedure:

  • Animals are treated orally with the total alkaloid fraction (TAF) at doses of 50 and 100 mg/kg or a vehicle.

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[3]

Ammonia-Induced Cough in Mice

Objective: To evaluate the anti-tussive effect of Fritillaria alkaloids.

Animals: Male ICR mice (18-22g).

Procedure:

  • Mice are individually placed in a sealed chamber.

  • A 0.6% ammonia solution is sprayed into the chamber for 20 seconds to induce coughing.

  • The latency to the first cough and the number of coughs within a 2-minute period are recorded.

  • Animals are treated orally with the test alkaloids (e.g., imperialine, chuanbeinone at 25 mg/kg) or a positive control (codeine phosphate, 30 mg/kg) 60 minutes before the ammonia challenge.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Fritillaria alkaloids are attributed to their ability to modulate key inflammatory and fibrotic signaling pathways.

TGF-β Signaling Pathway in Pulmonary Fibrosis

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis. In the context of bleomycin-induced lung injury, TGF-β activation leads to the differentiation of fibroblasts into myofibroblasts, resulting in excessive collagen deposition. The total alkaloids of Fritillaria cirrhosa have been shown to inhibit this pathway, thereby reducing the expression of downstream fibrotic markers.[1][2]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Fibroblast_diff Fibroblast Differentiation Nucleus->Fibroblast_diff promotes Collagen_prod Collagen Production Fibroblast_diff->Collagen_prod Fritillaria_alkaloids Fritillaria Alkaloids Fritillaria_alkaloids->TGF_beta_R inhibits

Caption: Inhibition of the TGF-β signaling pathway by Fritillaria alkaloids.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS) or tissue injury, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines. The total alkaloids of Fritillaria cirrhosa have been demonstrated to suppress the activation of the NF-κB pathway, leading to a reduction in inflammation.[1][2]

NF_kB_pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., Bleomycin, LPS) IKK IKK Inflammatory_stimuli->IKK IkappaB IκBα IKK->IkappaB phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB NF_kB_complex NF-κB/IκBα Complex NF_kB_complex->IkappaB NF_kB NF-κB NF_kB_complex->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Proteasome Proteasome p_IkappaB->Proteasome degradation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_genes promotes Fritillaria_alkaloids Fritillaria Alkaloids Fritillaria_alkaloids->IKK inhibits

Caption: Suppression of the NF-κB inflammatory pathway by Fritillaria alkaloids.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of Fritillaria alkaloids in these disease models is as follows:

experimental_workflow Animal_model Animal Model Selection (Rat or Mouse) Disease_induction Disease Induction (e.g., Bleomycin, Carrageenan, Ammonia) Animal_model->Disease_induction Treatment Treatment Administration (Fritillaria Alkaloids / Vehicle / Positive Control) Disease_induction->Treatment Data_collection Data Collection (e.g., Paw Volume, Cough Count, Tissue Samples) Treatment->Data_collection Analysis Analysis (Biochemical Assays, Histology, Gene Expression) Data_collection->Analysis Results Results and Interpretation Analysis->Results

Caption: General experimental workflow for in vivo efficacy studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Zhebeirine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Zhebeirine now have access to a clear and concise guide for its proper disposal. This document outlines the essential safety and logistical procedures to ensure the safe management of this compound waste in a laboratory setting. Due to the limited availability of specific hazard data for this compound, a cautious approach, treating it as a potentially hazardous substance, is strongly recommended.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following are general best practices for handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a fume hood, to prevent inhalation of dust or aerosols.

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

  • Spill Management: In the event of a spill, contain the material and clean the area using appropriate spill kits. Do not generate dust from solid spills. Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

  • Segregation and Collection:

    • Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing boats, filter paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container. Ensure the container is properly labeled with the contents, including the solvent and approximate concentration of this compound.

  • Container Labeling:

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste contents as per the container label.

Quantitative Data

Specific quantitative toxicity data for this compound, such as LD50 values, is not currently available in publicly accessible toxicological databases. The table below reflects this data gap. In the absence of specific data, it is prudent to handle this compound with the same precautions as other potentially toxic alkaloids.

ParameterValueSource
Oral LD50 (Rat) Data not availableN/A
Dermal LD50 (Rabbit) Data not availableN/A
Inhalation LC50 (Rat) Data not availableN/A
GHS Hazard Classification Not officially classified. Treat as potentially hazardous.N/A

Experimental Protocols

As no specific experimental protocols for the neutralization or deactivation of this compound for disposal are available, the standard protocol for the disposal of toxic organic chemical waste should be followed, which is collection and disposal via a certified hazardous waste contractor.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ZhebeirineDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid label_waste Label Containers: 'Hazardous Waste: this compound' collect_solid->label_waste collect_liquid->label_waste store Store Sealed Containers in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is the responsibility of each individual working with this compound to be aware of the potential hazards and to follow the established safety protocols.

Navigating the Safe Handling of Zhebeirine: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Zhebeirine, a potent isosteroidal alkaloid derived from plants of the Fritillaria genus, ensuring a safe laboratory environment is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on the general principles of handling pharmacologically active alkaloids. Adherence to these operational and disposal plans is critical for minimizing exposure risk and ensuring regulatory compliance.

Operational Plan: A Step-by-Step Protocol for Safe Handling

1. Engineering Controls and Designated Areas:

  • All work with solid or concentrated forms of this compound should be conducted in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize inhalation exposure.

  • Ensure proper ventilation and maintain negative pressure within the containment area.

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The recommended PPE is detailed in the table below.

3. Weighing and Aliquoting:

  • When weighing solid this compound, use a balance inside a ventilated enclosure.

  • Utilize a spatula or other appropriate tools to handle the powder, avoiding the creation of dust.

  • For creating solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing.

4. Experimental Procedures:

  • Keep all containers with this compound tightly sealed when not in use.

  • Clearly label all solutions with the chemical name, concentration, date, and hazard information.

  • Avoid working alone when handling highly potent compounds.

5. Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse, should be used, provided it is compatible with the equipment.

  • Decontaminate all PPE before removal, and dispose of it as hazardous waste.

6. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or apply cosmetics in the laboratory.

Personal Protective Equipment (PPE) for this compound

Given the lack of specific quantitative exposure limits for this compound, a conservative approach to PPE is recommended. The following table summarizes the essential personal protective equipment for handling this potent alkaloid.

Body PartRecommended PPESpecifications and Best Practices
Hands Double Gloving (Nitrile or Neoprene)Wear two pairs of powder-free nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area.
Body Disposable Gown or Lab CoatA disposable, solid-front gown with tight-fitting cuffs is preferred. If a reusable lab coat is used, it should be professionally laundered and not taken home.
Eyes Chemical Splash GogglesGoggles should provide a complete seal around the eyes to protect against splashes and airborne particles.
Face Face ShieldA face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Respiratory N95 or Higher RespiratorFor handling solid this compound or when aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is essential. Fit testing is required.
Feet Closed-toe ShoesImpervious, closed-toe shoes should be worn to protect against spills.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, gowns, bench paper, and disposable labware, should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").

3. Storage:

  • Hazardous waste containers should be stored in a designated, secure area away from incompatible materials.

4. Disposal:

  • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Procedures & SDS (if available) B Don Personal Protective Equipment (PPE) A->B C Conduct Work in a Fume Hood B->C D Weigh and Prepare Solutions C->D E Perform Experiment D->E F Decontaminate Work Surfaces & Equipment E->F G Segregate and Label Hazardous Waste F->G H Doff and Dispose of PPE as Waste G->H I Wash Hands Thoroughly H->I

Caption: Logical workflow for the safe handling of this compound.

By implementing these comprehensive safety and logistical procedures, laboratories can effectively manage the risks associated with handling this compound, fostering a secure environment for groundbreaking research and development.

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